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  • Product: Streptonigrone
  • CAS: 96684-38-7

Core Science & Biosynthesis

Foundational

Streptonigrin: A Technical Guide to its Discovery, Isolation, and Scientific Significance

Introduction: The Emergence of a Potent Antitumor Antibiotic from Streptomyces flocculus In the vast and intricate world of microbial secondary metabolites, the actinomycete Streptomyces flocculus holds a place of distin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of a Potent Antitumor Antibiotic from Streptomyces flocculus

In the vast and intricate world of microbial secondary metabolites, the actinomycete Streptomyces flocculus holds a place of distinction as the producer of Streptonigrin, a highly functionalized aminoquinone alkaloid.[1][2] First isolated in 1959, Streptonigrin quickly garnered significant attention from the scientific community for its potent antitumor and antibacterial properties.[2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery, isolation, and underlying scientific principles of Streptonigrin, a molecule that continues to be a subject of intense study for its therapeutic potential.[1][2]

Streptonigrin's journey from a microbial fermentation broth to a well-characterized bioactive compound is a testament to the power of natural product discovery and the intricate interplay of microbiology, chemistry, and molecular biology. Its complex chemical architecture and unique mechanism of action have made it a challenging yet rewarding subject for scientific investigation.[2][3] This document will delve into the practical aspects of its production and purification, the elucidation of its complex biosynthesis, and the molecular basis for its potent biological activity.

I. Cultivation of Streptomyces flocculus for Streptonigrin Production: A Step-by-Step Fermentation Protocol

The production of Streptonigrin is contingent on the successful cultivation of Streptomyces flocculus under optimized fermentation conditions. The following protocol outlines a validated method for achieving robust growth and secondary metabolite production.

Media Composition and Sterilization

Successful fermentation hinges on providing the microorganism with the necessary nutrients for both primary growth and the subsequent synthesis of Streptonigrin. A two-stage fermentation process, involving a seed culture and a production culture, is typically employed.

Medium Component Concentration (g/L) Notes
Agar Plate Medium Soybean Meal20For initial sporulation and growth.
Mannitol20
Agar20
Seed Medium Tryptic Soy Broth (TSB)30To generate a high-density inoculum.
Yeast Extract5
Fermentation Medium Glucose25Primary carbon source.
Soybean Meal15Primary nitrogen source.
NaCl5
KCl0.5
K₂HPO₄3Phosphate source and buffering agent.
MgSO₄·7H₂O0.25
Na₂HPO₄·12H₂O3

All media should be prepared in deionized water and sterilized by autoclaving at 121°C for 20-30 minutes. The final pH of the agar plate medium should be adjusted to 7.0-7.5 before sterilization.[4]

Fermentation Workflow

The following diagram illustrates the key stages of the fermentation process for Streptonigrin production.

Fermentation_Workflow cluster_prep Inoculum Preparation cluster_prod Production Phase Spore_Plate 1. Sporulation on Agar Plate (30°C, for sporulation) Seed_Culture 2. Inoculate Seed Medium (30°C, 220 rpm, 36 h) Spore_Plate->Seed_Culture Inoculate with sporulated agar Fermentation 3. Inoculate Fermentation Medium (30°C, 220 rpm, 7 days) Seed_Culture->Fermentation Transfer 1 mL of seed culture Harvest 4. Harvest Broth (Centrifugation) Fermentation->Harvest Incubate for secondary metabolite production Extraction_Purification Extraction & Purification Harvest->Extraction_Purification Proceed to extraction

Caption: Workflow for the fermentation of Streptomyces flocculus to produce Streptonigrin.

Step-by-Step Protocol:

  • Sporulation: Streak Streptomyces flocculus on the agar plate medium and incubate at 30°C until sporulation is observed.[4]

  • Seed Culture Preparation: Aseptically transfer a small piece (approximately 1 cm²) of the sporulated agar into a flask containing the seed medium.[4] Incubate at 30°C with agitation at 220 rpm for 36 hours.[4]

  • Production Fermentation: Inoculate the fermentation medium with 1% (v/v) of the seed culture.[4] Incubate at 30°C with agitation at 220 rpm for 7 days.[4]

  • Harvesting: After the incubation period, harvest the fermentation broth by centrifugation to separate the mycelial biomass from the supernatant. The supernatant contains the secreted Streptonigrin.[4]

II. Isolation and Purification of Streptonigrin: A Multi-Step Chromatographic Approach

The isolation of pure Streptonigrin from the complex fermentation broth requires a systematic and multi-step purification strategy. The low yield of Streptonigrin necessitates an efficient and scalable purification process.[3]

Extraction and Initial Fractionation

The initial step involves extracting the lipophilic Streptonigrin from the aqueous fermentation broth.

Protocol:

  • Solvent Extraction: Extract the harvested fermentation broth three times with an equal volume of ethyl acetate.[4] Combine the organic layers.

  • Concentration: Evaporate the ethyl acetate under reduced pressure to obtain a crude extract.[4]

Chromatographic Purification

A series of chromatographic techniques are employed to progressively enrich and purify Streptonigrin.

The following diagram outlines the purification workflow:

Purification_Workflow cluster_chromatography Chromatographic Purification Crude_Extract Crude Extract (from Ethyl Acetate Extraction) Silica_Gel 1. Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Silica_Gel Reverse_Phase 2. Reverse Phase Silica Gel Chromatography (H₂O/Methanol Gradient) Silica_Gel->Reverse_Phase Collect Streptonigrin-containing fractions Sephadex_LH20 3. Sephadex LH-20 Column Chromatography (Methanol Elution) Reverse_Phase->Sephadex_LH20 Further purify positive fractions Pure_Streptonigrin Pure Streptonigrin Sephadex_LH20->Pure_Streptonigrin Collect and dry pure fractions Biosynthesis_Pathway cluster_precursors Precursor Synthesis cluster_assembly Core Assembly cluster_tailoring Tailoring Reactions Shikimate Shikimate Pathway Lavendamycin Lavendamycin Intermediate Shikimate->Lavendamycin Tryptophan Tryptophan Metabolism Tryptophan->Lavendamycin Methylation Cryptic Methylation (StnF2) Lavendamycin->Methylation Oxidative_Cleavage Oxidative Cleavage (StnB1/B2) Methylation->Oxidative_Cleavage Streptonigrin Streptonigrin Oxidative_Cleavage->Streptonigrin

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Exploratory

An In-depth Technical Guide to the Streptonigrone Biosynthesis Pathway in Actinomycetes

This guide provides a comprehensive technical overview of the biosynthetic pathway of streptonigrone, a potent antitumor and antimicrobial agent, and its precursor streptonigrin, produced by actinomycetes. It is intended...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the biosynthetic pathway of streptonigrone, a potent antitumor and antimicrobial agent, and its precursor streptonigrin, produced by actinomycetes. It is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and pharmaceutical research. This document delves into the genetic and enzymatic machinery, key chemical transformations, and experimental methodologies used to elucidate and manipulate this complex pathway.

Introduction: The Significance of Streptonigrinoids

Streptonigrin (STN) and its related compounds, collectively known as streptonigrinoids, are a class of highly functionalized aminoquinone alkaloids with significant biological activities.[1][2] First isolated from Streptomyces flocculus in 1959, streptonigrin has demonstrated potent antitumor, antibacterial, and antiviral properties.[1] However, its clinical application has been hampered by significant toxicity, including severe bone marrow depression.[1][3] Streptonigrone, a structurally related metabolite, also exhibits these bioactivities.[1][4] Understanding the intricate biosynthetic pathway of these molecules is paramount for the development of novel, less toxic analogs through metabolic engineering and synthetic biology approaches.[2]

The biosynthesis of streptonigrinoids is a complex process involving a large enzymatic assembly line encoded by a substantial biosynthetic gene cluster (BGC).[1][5] Elucidation of this pathway has revealed novel enzymatic reactions and provides a roadmap for the rational design of new therapeutic agents.[2][5]

The Streptonigrin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for streptonigrin biosynthesis is located in a large BGC. In Streptomyces flocculus CGMCC4.1223, this cluster spans approximately 64 kb and comprises 48 genes (designated as stn genes).[2][5][6] The identification and annotation of this BGC were achieved through genome scanning and a series of gene inactivation experiments, which were crucial in assigning functions to the encoded enzymes and proposing the biosynthetic pathway.[2][5]

Table 1: Key Genes in the Streptonigrin BGC and Their Putative Functions

Gene(s)Encoded Protein/Enzyme ClassProposed Function in Streptonigrin BiosynthesisReference(s)
stnQ1, stnK3, stnRC-methyltransferase, Epimerase, AminotransferaseFormation of (2S,3S)-β-methyltryptophan from L-tryptophan[7]
stnK2Pictet-SpengleraseCatalyzes the Pictet-Spengler reaction to form the β-carboline scaffold[8]
stnF2Leucine Carboxyl MethyltransferaseCryptic carboxyl methylation of the lavendamycin intermediate[2][5]
stnB1/stnB2[2Fe-2S] Aromatic Ring DioxygenaseCatalyzes the regiospecific oxidative cleavage of the N-C8' bond of the indole ring of the lavendamycin methyl ester[2][5]
stnQ2Bifunctional O-methyltransferaseCatalyzes both hydroxyl and carboxyl group methylation[9][10]
stnAα/β-hydrolaseInvolved in the later tailoring steps of the pathway[9]

The Streptonigrone Biosynthetic Pathway: A Stepwise Elucidation

The biosynthesis of streptonigrone is intricately linked to that of streptonigrin, with streptonigrin being a direct precursor. The pathway can be conceptually divided into the formation of key precursors, assembly of the core scaffold, and a series of subsequent tailoring reactions.

Formation of the Key Precursor: (2S,3S)-β-Methyltryptophan

Contrary to earlier proposals, the true biosynthetic intermediate is (2S,3S)-β-methyltryptophan, not its (2S,3R) epimer.[7] This crucial building block is synthesized from L-tryptophan through the coordinated action of three enzymes encoded by the stnQ1-stnK3-stnR gene cassette.[7]

  • StnR , a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase, catalyzes the transamination between L-tryptophan and β-methyl indolepyruvate.[7]

  • StnQ1 , an S-adenosylmethionine (SAM)-dependent C-methyltransferase, is responsible for the methylation.[7]

  • StnK3 , a cupin-fold epimerase, ensures the correct stereochemistry of the final product, (2S,3S)-β-methyltryptophan.[7]

Assembly of the Core Scaffold and the Lavendamycin Intermediate

A key intermediate in the pathway is lavendamycin, which possesses a β-carboline moiety.[1] This scaffold is assembled through a Pictet-Spengler reaction catalyzed by the enzyme StnK2 .[8] This Pictet-Spenglerase condenses (2S,3S)-β-methyltryptophan with D-erythrose-4-phosphate to form a tetrahydro-β-carboline intermediate, which is a crucial step in forming the characteristic ring system of streptonigrinoids.[8]

Tailoring Reactions: From Lavendamycin to Streptonigrin

Following the formation of the lavendamycin core, a series of intricate tailoring reactions occur to yield the final streptonigrin molecule. These modifications are critical for its bioactivity.

  • Cryptic Methylation: The enzyme StnF2 , a leucine carboxyl methyltransferase, catalyzes a cryptic methylation of the lavendamycin intermediate.[2][5]

  • Oxidative Cleavage: A remarkable and unusual enzymatic transformation is the regiospecific cleavage of the N-C8' bond of the indole ring of the methylated lavendamycin. This reaction is catalyzed by the StnB1/B2 system, a [2Fe-2S] cluster-containing aromatic ring dioxygenase.[2][5] Inactivation of the stnB1 gene leads to the accumulation of lavendamycin, confirming its role as an intermediate.[1]

  • Further Methylations: The molecule undergoes further methylation reactions, including those catalyzed by the bifunctional O-methyltransferase StnQ2 , which can methylate both hydroxyl and carboxyl groups.[9][10]

The Final Transformation: Streptonigrin to Streptonigrone

Streptonigrone is derived from streptonigrin through an oxidative decarboxylation reaction.[9] This transformation can be achieved chemoenzymatically using a flavin reductase-mediated flavin-catalyzed system with atmospheric oxygen as the oxidant.[9] This suggests a plausible enzymatic step in the natural biosynthetic pathway for the formation of streptonigrone from streptonigrin.

Visualization of the Streptonigrone Biosynthetic Pathway

Streptonigrone_Biosynthesis L_Trp L-Tryptophan beta_MeTrp (2S,3S)-β-Methyltryptophan L_Trp->beta_MeTrp StnQ1, StnK3, StnR Lavendamycin Lavendamycin Intermediate beta_MeTrp->Lavendamycin StnK2 E4P D-Erythrose-4-Phosphate E4P->Lavendamycin Me_Lavendamycin Methylated Lavendamycin Lavendamycin->Me_Lavendamycin StnF2 Cleaved_Intermediate Oxidatively Cleaved Intermediate Me_Lavendamycin->Cleaved_Intermediate StnB1/B2 Streptonigrin Streptonigrin Cleaved_Intermediate->Streptonigrin Tailoring Enzymes (e.g., StnQ2) Streptonigrone Streptonigrone Streptonigrin->Streptonigrone Oxidative Decarboxylation

Caption: Proposed biosynthetic pathway of streptonigrone from L-tryptophan.

Experimental Methodologies for Studying Streptonigrone Biosynthesis

The elucidation of the streptonigrone biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. This section provides an overview of key experimental protocols.

Gene Inactivation in Streptomyces

Gene knockout studies are fundamental to determining the function of genes within a BGC. A common method for creating targeted gene disruptions in Streptomyces is through homologous recombination.

Protocol: PCR-Targeting Based Gene Replacement

  • Construct the Disruption Cassette:

    • Amplify a resistance gene (e.g., apramycin resistance, aac(3)IV) with flanking regions homologous to the upstream and downstream sequences of the target gene (e.g., stnB1).

    • The primers for this PCR should contain 39-nucleotide extensions that are homologous to the regions flanking the target gene in the cosmid containing the BGC.

  • Electroporation and Recombination:

    • Introduce the amplified linear disruption cassette into a suitable E. coli strain (e.g., BW25113/pIJ790) harboring the cosmid that carries the stn BGC. This strain expresses the λ Red recombinase system, which facilitates homologous recombination.

    • Select for recombinant cosmids by plating on media containing the appropriate antibiotic.

  • Verification of the Mutant Cosmid:

    • Isolate the mutant cosmid and verify the correct gene replacement by PCR analysis and restriction digestion.

  • Conjugal Transfer to Streptomyces:

    • Introduce the mutant cosmid from E. coli into a non-methylating E. coli strain (e.g., ET12567/pUZ8002) to prepare it for intergeneric conjugation.

    • Mate the E. coli donor strain with the recipient Streptomyces strain (e.g., S. flocculus or a heterologous host).

    • Select for exconjugants that have integrated the mutant cosmid via a single crossover event.

  • Selection for Double Crossover Mutants:

    • Culture the single crossover exconjugants under conditions that select for the loss of the vector backbone, resulting in a double crossover event and the replacement of the wild-type gene with the resistance cassette.

  • Confirmation of the Knockout Mutant:

    • Confirm the gene knockout in the Streptomyces mutant by PCR and Southern blot analysis.

  • Metabolite Analysis:

    • Ferment the knockout mutant and the wild-type strain under identical conditions.

    • Extract the secondary metabolites and analyze the profiles using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to identify accumulated intermediates or the absence of the final product.

Heterologous Expression of the Streptonigrin BGC

Due to the often slow growth and genetic recalcitrance of native producers, heterologous expression of large BGCs in well-characterized Streptomyces hosts (e.g., S. coelicolor, S. lividans, S. albus) is a powerful strategy for pathway elucidation, titer improvement, and analog generation.[11][12]

Workflow for Heterologous Expression of the Streptonigrin BGC

Heterologous_Expression_Workflow Genomic_DNA Isolate Genomic DNA from S. flocculus Cosmid_Library Construct Cosmid/BAC Library Genomic_DNA->Cosmid_Library Screen_Library Screen Library for stn BGC Cosmid_Library->Screen_Library Isolate_Cosmid Isolate Cosmid(s) with Intact BGC Screen_Library->Isolate_Cosmid Conjugation Intergeneric Conjugation into Heterologous Host (e.g., S. albus) Isolate_Cosmid->Conjugation Fermentation Ferment Heterologous Strain Conjugation->Fermentation Analysis LC-MS Analysis of Metabolites Fermentation->Analysis

Caption: Workflow for heterologous expression of the streptonigrin BGC.

Key Considerations for Heterologous Expression:

  • Vector Choice: For large BGCs like the stn cluster, vectors with a large cloning capacity, such as cosmids or bacterial artificial chromosomes (BACs), are essential.[11][13] Systems like the pSBAC (Streptomyces bacterial artificial chromosome) are specifically designed for stable maintenance and expression of large DNA fragments in Streptomyces.[14]

  • Host Selection: The choice of the heterologous host is critical. Ideal hosts are genetically tractable, grow relatively fast, and have a "clean" secondary metabolite background to simplify the detection of the target compounds.[12]

  • Precursor Availability: Ensure that the heterologous host can provide all the necessary primary metabolic precursors for the biosynthesis of streptonigrone. In some cases, co-expression of precursor pathway genes may be necessary.

  • Regulatory Elements: The expression of the BGC may be silent in the new host. It might be necessary to replace the native promoters with constitutive or inducible promoters to activate gene expression.

In Vitro Enzymatic Assays

To definitively determine the function of an enzyme, in vitro assays with purified protein are indispensable.

General Protocol for Characterizing a Biosynthetic Enzyme (e.g., StnK2):

  • Gene Cloning and Protein Expression:

    • Amplify the gene of interest (stnK2) from the genomic DNA of S. flocculus.

    • Clone the gene into an E. coli expression vector, often with an affinity tag (e.g., His-tag) for purification.

    • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and optimize expression conditions (temperature, time).

  • Protein Purification:

    • Lyse the E. coli cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

    • Further purify the protein if necessary using size-exclusion or ion-exchange chromatography.

    • Confirm the purity and size of the protein by SDS-PAGE.

  • Enzymatic Reaction:

    • Set up a reaction mixture containing the purified enzyme, the putative substrates ((2S,3S)-β-methyltryptophan and D-erythrose-4-phosphate for StnK2), and any necessary cofactors in an appropriate buffer.

    • Incubate the reaction at an optimal temperature for a defined period.

    • Include negative controls (e.g., no enzyme, no substrate) to ensure the observed product is enzyme-dependent.

  • Product Analysis:

    • Quench the reaction and extract the products.

    • Analyze the reaction products by LC-MS and compare the retention time and mass spectrum with an authentic standard if available.

    • For structural elucidation of a novel product, NMR spectroscopy is required.

Future Perspectives and Applications

The comprehensive understanding of the streptonigrone biosynthetic pathway opens up several avenues for future research and development:

  • Combinatorial Biosynthesis: By expressing the stn BGC in different hosts or by introducing genes from other pathways, it may be possible to generate novel streptonigrinoid analogs with improved therapeutic indices.

  • Enzymatic Synthesis: The unique enzymes from this pathway, such as the StnB1/B2 dioxygenase, can be harnessed as biocatalysts for specific chemical transformations in synthetic chemistry.

  • Pathway Refactoring: By manipulating regulatory elements and precursor supply, the production titers of streptonigrinoids in heterologous hosts can be significantly enhanced, making their production more economically viable.

  • Toxicity Reduction: A detailed structure-activity relationship understanding, guided by the synthesis of new analogs through biosynthetic engineering, could lead to the development of compounds that retain the potent antitumor activity of streptonigrin but with reduced host toxicity.[1]

References

  • Xu, F., Kong, D., He, X., Zhang, Z., Zou, Y., Liu, J., ... & Zhu, W. (2013). Characterization of Streptonigrin Biosynthesis Reveals a Cryptic Carboxyl Methylation and an Unusual Oxidative Cleavage of a N–C Bond. Journal of the American Chemical Society, 135(5), 1739-1748. [Link]

  • Nasir, N., Sekar, M., Ravi, S., & Gan, S. H. (2023). Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy. Drug Design, Development and Therapy, 17, 1065–1080. [Link]

  • Kong, D., Zou, Y., Zhang, Z., He, X., Xu, F., Wu, J., ... & Zhu, W. (2016). Identification of (2S,3S)-β-Methyltryptophan as the Real Biosynthetic Intermediate of Antitumor Agent Streptonigrin. Scientific Reports, 6(1), 20273. [Link]

  • Xu, F., Kong, D., He, X., Zhang, Z., Zou, Y., Liu, J., ... & Zhu, W. (2013). Characterization of streptonigrin biosynthesis reveals a cryptic carboxyl methylation and an unusual oxidative cleavage of a N-C bond. PubMed, 23301646. [Link]

  • Sweeney, S. M., & Tidwell, R. R. (1989). Ammonium effects on streptonigrin biosynthesis by Streptomyces flocculus. PubMed, 2622359. [Link]

  • Nasir, N., Sekar, M., Ravi, S., & Gan, S. H. (2023). (A) Biosynthesis of the key intermediate 1 for streptonigrin. (B)... ResearchGate. [Link]

  • Nasir, N., Sekar, M., Ravi, S., & Gan, S. H. (2023). (PDF) Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy. ResearchGate. [Link]

  • Speedie, M. K., & Hornemann, U. (1981). A tryptophan C-methyltransferase involved in streptonigrin biosynthesis in Streptomyces flocculus. PMC. [Link]

  • Wo, J., Kong, D., Brock, N. L., He, X., Liu, J., & Zhu, W. (2016). Transformation of Streptonigrin to Streptonigrone: Flavin Reductase-Mediated Flavin-Catalyzed Concomitant Oxidative Decarboxylation of Picolinic Acid Derivatives. R Discovery. [Link]

  • Kim, J. H., Lee, N. R., & Kim, E. S. (2016). Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species. Frontiers in Microbiology, 7, 1249. [Link]

  • He, X., Kong, D., Xu, F., Liu, J., & Zhu, W. (2016). A Bifunctional Methyltransferase in Biosynthesis of Antitumor Antibiotic Streptonigrin. PubMed. [Link]

  • Herlt, A. J., Rickards, R. W., & Wu, J. P. (1985). THE STRUCTURE OF STREPTONIGRONE, AND A COMMENT ON THE BIOSYNTHESIS OF THE STREPTONIGRIN ANTIBIOTICS. J-Stage. [Link]

  • Donohoe, T. J., Jones, C. R., Kornahrens, A. F., & Lacy, J. A. (2013). ChemInform Abstract: Total Synthesis of the Antitumor Antibiotic (.+-.)-Streptonigrin: First- and Second-Generation Routes for de Novo Pyridine Formation Using Ring-Closing Metathesis. ResearchGate. [Link]

  • Nasir, N., Sekar, M., Ravi, S., & Gan, S. H. (2023). (PDF) DDDT-388490-chemistry--biosynthesis-and-pharmacology-of-streptonigrin--a. ResearchGate. [Link]

  • Hong, S. T., Carney, J. R., & Gould, S. J. (1997). Cloning and heterologous expression of the entire gene clusters for PD 116740 from Streptomyces strain WP 4669 and tetrangulol and tetrangomycin from Streptomyces rimosus NRRL 3016. PMC. [Link]

  • Chen, M., Liu, J., Duan, P., Li, M., & Liu, W. (2018). Heterologous Expression of the Nybomycin Gene Cluster from the Marine Strain Streptomyces albus subsp. chlorinus NRRL B-24108. MDPI. [Link]

  • Chan, B. K., & Ciufolini, M. A. (2007). Total synthesis of streptonigrone. PubMed. [Link]

  • Wang, H., Yeo, S. L., Xu, J., Sim, M. M., & Ting, A. E. (2002). Isolation of Streptonigrin and Its Novel Derivative from Micromonospora as Inducing Agents of p53-Dependent Cell Apoptosis. ACS Publications. [Link]

  • Lee, N. R., Kim, J. H., & Kim, E. S. (2019). Heterologous Expression of Daptomycin Biosynthetic Gene Cluster Via Streptomyces Artificial Chromosome Vector System. PubMed. [Link]

  • MIBiG. (n.d.). BGC0001783: streptonigrin biosynthetic gene cluster from Streptomyces flocculus. MIBiG. [Link]

  • Paudel, S. (2022). Metabolic Pathway Engineering of Actinomycetes for Novel Antibiotics Discovery. UTUPub. [Link]

  • Wang, H., Yeo, S. L., Xu, J., Sim, M. M., & Ting, A. E. (2002). Isolation of Streptonigrin and Its Novel Derivative from Micromonospora as Inducing Agents of p53-Dependent Cell Apoptosis. ResearchGate. [Link]

  • He, X., Kong, D., Liu, J., & Zhu, W. (2016). StnK2 catalysing a Pictet–Spengler reaction involved in the biosynthesis of the antitumor reagent streptonigrin. Organic & Biomolecular Chemistry, 14(30), 7156-7159. [Link]

  • Li, Y., Li, Y., & Li, X. (2025). Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review. Frontiers in Pharmacology, 16, 1369796. [Link]

Sources

Foundational

Mechanism of Action of Streptonigrone as an Antitumor Agent: A Technical Whitepaper

Executive Summary Streptonigrone is a highly functionalized aminoquinone derivative belonging to the streptonigrinoid family of antitumor antibiotics. Originally identified as a natural product from Micromonospora and St...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Streptonigrone is a highly functionalized aminoquinone derivative belonging to the streptonigrinoid family of antitumor antibiotics. Originally identified as a natural product from Micromonospora and Streptomyces species, it can also be generated via the flavin reductase-mediated oxidative decarboxylation of streptonigrin[1][2]. While early clinical applications of streptonigrinoids were limited by severe dose-limiting toxicities (such as bone marrow depression), recent advances in targeted drug delivery and analogue synthesis have renewed interest in their unique cytotoxic mechanisms[3]. This whitepaper dissects the core biochemical pathways driven by the aminoquinone pharmacophore of streptonigrone, providing drug development professionals with a definitive guide to its redox-mediated DNA cleavage, p53-dependent apoptotic signaling, and orthogonal experimental validation strategies.

Core Antitumor Mechanisms

Redox Cycling and ROS-Mediated DNA Cleavage

The primary cytotoxic driver of streptonigrone is its central aminoquinone moiety, which functions as a potent redox cycler within the intracellular environment[4]. The mechanism is highly dependent on two cellular factors: a reducing agent (typically NADH) and transition metal ions (such as Zn²⁺, Cu²⁺, or Fe²⁺)[4].

Upon entering the cell, the aminoquinone core undergoes a one- or two-electron bioreduction catalyzed by cellular reductases (e.g., flavin reductase or NQO1), forming a highly reactive semiquinone radical[2][4]. This radical rapidly auto-oxidizes in the presence of molecular oxygen, generating a cascade of reactive oxygen species (ROS), including superoxide anions (O₂•⁻) and hydrogen peroxide (H₂O₂)[4]. Transition metal ions chelated by the streptonigrone scaffold subsequently catalyze Fenton-type chemistry, converting H₂O₂ into highly destructive hydroxyl radicals (•OH) directly adjacent to the DNA backbone, resulting in single- and double-strand DNA breaks[4].

G SN Streptonigrone (Aminoquinone Core) SQ Semiquinone Radical SN->SQ Bioreduction NADH NADH / Reductase NADH->SQ e- donor ROS ROS (O2•-, H2O2, •OH) SQ->ROS Auto-oxidation O2 Molecular Oxygen (O2) O2->ROS e- acceptor DNA DNA Strand Cleavage ROS->DNA Oxidative Damage Metal Transition Metals (Zn2+, Fe2+) Metal->DNA Fenton Catalysis

Redox cycling of Streptonigrone leading to ROS-mediated DNA cleavage.

p53-Dependent Apoptotic Signaling

The accumulation of DNA double-strand breaks induced by streptonigrone triggers a robust DNA Damage Response (DDR). This damage is sensed by ATM/ATR kinases, which phosphorylate the tumor suppressor protein p53 (e.g., at Ser15)[1][5]. Phosphorylated p53 evades MDM2-mediated degradation, accumulates in the nucleus, and acts as a transcription factor to upregulate target genes such as CDKN1A (encoding the p21 Waf1/Cip1 CDK inhibitor) and pro-apoptotic members of the Bcl-2 family (e.g., Bax)[5].

The absolute reliance on this pathway for maximum cytotoxicity is evidenced by the profound differential in efficacy when streptonigrinoids are applied to isogenic cell lines with wild-type versus dominant-negative mutant p53 profiles[1].

G DNA_Dam DNA Double-Strand Breaks ATM ATM / ATR Kinases DNA_Dam->ATM Sensor Activation p53 p53 Phosphorylation (Ser15) ATM->p53 Phosphorylation p21 p21 Waf1/Cip1 p53->p21 Transcription Apoptosis Apoptosis (Bax/Bcl-2) p53->Apoptosis Pro-apoptotic CellArrest G1/G2 Cell Cycle Arrest p21->CellArrest CDK Inhibition

p53-dependent apoptotic signaling pathway triggered by Streptonigrone.

Wnt/β-Catenin Inhibition and Guanylyl Cyclase Exclusion

Beyond direct DNA damage, the streptonigrinoid family exhibits targeted inhibition of the Wnt/β-catenin signaling pathway. These compounds block upstream GSK-3β phosphorylation, thereby preventing the formation of the oncogenic β-catenin/Tcf-DNA complex[3].

Crucially, while the parent compound streptonigrin was historically observed to inhibit NO-stimulated soluble guanylyl cyclase (sGC), rigorous structure-activity relationship (SAR) studies involving streptonigrone and its derivatives proved that there is no correlation between sGC inhibition and cellular cytotoxicity[6]. This critical finding definitively excludes guanylyl cyclase from the core antitumor mechanism of streptonigrone, directing researchers to focus on its redox and p53-mediated pathways[6].

Quantitative Data & Structure-Activity Relationship (SAR)

The following table synthesizes the quantitative pharmacological parameters of streptonigrinoids across various targets, highlighting the causality between the molecular target and the observed phenotypic effect.

Compound ClassTarget / Cell LineIC₅₀ / Efficacy MetricMechanistic Significance
Streptonigrin SH-SY5Y (Wild-type p53)0.05 µMBaseline potency via functional p53-dependent apoptosis[1].
Streptonigrin SH-SY5Y-5.6 (Mutant p53)4.6 µM~92-fold drop in potency confirms p53 is the primary executioner pathway[1].
Streptonigrone Derivative SH-SY5Y (Wild-type p53)0.9 µMDemonstrates that modified derivatives retain p53-selective targeting[1].
Streptonigrinoids β-catenin/Tcf-DNA Complex86% inhibition at 5 µMSecondary antitumor mechanism via Wnt signaling disruption[3].
Streptonigrone Soluble Guanylyl CyclaseNo correlation to toxicityExcludes the GC pathway from the drug's core cytotoxic mechanism[6].

Experimental Methodologies & Protocols

To ensure scientific integrity, the evaluation of streptonigrone must utilize self-validating experimental systems. The following protocols are designed with orthogonal controls to explicitly prove the causality of the drug's mechanism.

Protocol 1: Self-Validating Cell-Free DNA Cleavage Assay

Objective: To prove that streptonigrone-induced DNA cleavage is strictly dependent on both reductive activation and transition metal catalysis. Causality Rationale: By systematically omitting co-factors or adding specific scavengers, we isolate the exact biochemical requirements for the Fenton-driven strand breaks.

  • Reagent Preparation: Prepare a reaction buffer consisting of 50 mM Tris-HCl (pH 7.4). Dilute supercoiled pBR322 plasmid DNA to 50 µg/mL.

  • Reaction Assembly: Set up the following distinct reaction tubes (20 µL total volume):

    • Tube A (Negative Control): DNA + Buffer.

    • Tube B (Drug Only): DNA + Streptonigrone (50 µM).

    • Tube C (Redox Complete): DNA + Streptonigrone (50 µM) + NADH (1 mM) + CuCl₂ (50 µM).

    • Tube D (Metal Chelation Control): Same as Tube C + EDTA (5 mM). (Validates metal dependence).

    • Tube E (ROS Scavenger Control): Same as Tube C + Catalase (100 U/mL). (Validates H₂O₂ dependence).

  • Incubation & Electrophoresis: Incubate all tubes at 37°C for 60 minutes. Quench the reactions with DNA loading dye containing 10 mM EDTA. Resolve the products on a 1% agarose gel stained with ethidium bromide.

  • Data Interpretation: Only Tube C should show conversion from supercoiled (Form I) to relaxed/nicked (Form II) or linear (Form III) DNA. Tubes D and E must show significant protection, confirming the mechanism.

Protocol 2: Flow Cytometric Validation of p53-Dependent Apoptosis

Objective: To quantify the reliance of streptonigrone's cytotoxicity on the p53 pathway. Causality Rationale: Utilizing isogenic cell lines isolates p53 as the independent variable, ensuring that the observed apoptosis is a direct result of p53 activation rather than off-target necrosis.

  • Cell Seeding: Seed SH-SY5Y (wild-type p53) and SH-SY5Y-5.6 (dominant-negative p53) cells in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Drug Treatment: Treat both cell lines with a concentration gradient of streptonigrone (0.1 µM to 10 µM) for 24 hours. Include a DMSO vehicle control.

  • Harvest & Staining: Trypsinize cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC (binds externalized phosphatidylserine, marking early apoptosis) and 5 µL of Propidium Iodide (PI; stains DNA in late apoptotic/necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: Analyze via flow cytometry (e.g., BD FACSCanto).

  • Validation Check: The wild-type SH-SY5Y cells must exhibit a dose-dependent shift into the Annexin V+/PI- quadrant (early apoptosis) at sub-micromolar concentrations, whereas the mutant line should remain largely viable until much higher concentrations are reached.

G Prep Drug Prep (DMSO) Incubate Cell Incubation (SH-SY5Y) Prep->Incubate Assay1 Flow Cytometry (Annexin V/PI) Incubate->Assay1 Assay2 Western Blot (p53, γH2AX) Incubate->Assay2 Analyze Data Synthesis (Mechanism) Assay1->Analyze Assay2->Analyze

Experimental workflow for validating p53-dependent apoptosis.

References

  • Isolation of Streptonigrin and Its Novel Derivative from Micromonospora as Inducing Agents of p53-Dependent Cell Apoptosis. Journal of Natural Products - ACS Publications.[Link]

  • Transformation of Streptonigrin to Streptonigrone: Flavin Reductase-Mediated Flavin-Catalyzed Concomitant Oxidative Decarboxylation of Picolinic Acid Derivatives. ACS Catalysis - ACS Publications.[Link]

  • Antitumor antibiotic streptonigrin and its derivatives as inhibitors of nitric oxide-dependent activation of soluble guanylyl cyclase. PubMed.[Link]

  • Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy. PMC.[Link]

  • Generation of Hydrogen Peroxide in Cancer Cells: Advancing Therapeutic Approaches for Cancer Treatment. MDPI.[Link]

Sources

Exploratory

Decoupling Toxicity from Efficacy: Initial Investigations into Streptonigrone’s Biological Activities

Executive Summary The discovery of streptonigrin (STN), a highly functionalized aminoquinone alkaloid isolated from Streptomyces flocculus, initially sparked immense interest in oncology due to its potent antitumor and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of streptonigrin (STN), a highly functionalized aminoquinone alkaloid isolated from Streptomyces flocculus, initially sparked immense interest in oncology due to its potent antitumor and antibacterial properties. However, its clinical utility was ultimately abandoned due to severe, dose-limiting myelosuppression and systemic toxicity.

Subsequent investigations into the degradation products and metabolites of STN led to the discovery of Streptonigrone (STNO) . Structurally, STNO is differentiated from STN by the loss of the carboxyl group at the 2'-position of the pyridine ring, resulting in a 2'-pyridone architecture. As a Senior Application Scientist evaluating legacy scaffolds for modern drug discovery, it is critical to understand that this seemingly simple decarboxylation fundamentally alters the molecule's interactome. By decoupling the metal-chelating pharmacophore from the redox-active quinolinequinone core, STNO presents an attenuated cytotoxicity profile while retaining highly specific antiviral properties, most notably the inhibition of reverse transcriptase (RT).

This technical guide synthesizes the initial biological investigations into STNO, detailing the causality behind its altered mechanism of action, and provides self-validating experimental protocols for its synthesis and evaluation.

Structural Biology & Mechanistic Causality

To understand the biological activities of STNO, one must analyze the causal relationship between its structure and cellular targets. The bioactivity of streptonigrinoids is driven by two primary structural domains:

  • The 5,8-Quinolinedione Scaffold: Responsible for bioreductive activation and interaction with viral enzymes.

  • The 2'-Picolinic Acid Moiety (Present in STN, absent in STNO): Responsible for metal chelation (e.g., Fe²⁺, Cu²⁺).

In STN, the picolinic acid moiety chelates metal ions to form a ternary complex with DNA and topoisomerase II, leading to aggressive double-strand DNA breaks. This is the primary driver of its severe toxicity.

In STNO, the oxidative decarboxylation to a 2'-pyridone eliminates this strong metal-chelating ability. As demonstrated in early chemical modification studies (), this structural shift abrogates topoisomerase II poisoning and the inhibition of NO-dependent guanylyl cyclase activation. However, because the 5,8-quinolinedione core remains intact, STNO retains its ability to undergo 1-electron or 2-electron reduction by cellular reductases (like NQO1) to generate reactive oxygen species (ROS), and crucially, it retains its allosteric binding affinity for the putative quinone pocket of viral reverse transcriptases ().

Mechanistic Pathway Visualization

G STNO Streptonigrone (Quinolinequinone Core) NQO1 Bioreductive Enzymes (e.g., NQO1) STNO->NQO1 1e-/2e- Reduction RTPocket Putative Quinone Pocket (Reverse Transcriptase) STNO->RTPocket Direct Binding Radical Semiquinone Radical Intermediate NQO1->Radical ROS Reactive Oxygen Species (Superoxide, H2O2) Radical->ROS O2 dependent Apoptosis Attenuated Cytotoxicity (Oxidative Stress) ROS->Apoptosis DNA Damage RTInhib Allosteric RT Inhibition (Antiviral Activity) RTPocket->RTInhib Conformational Change

Figure 1: Dual mechanism of Streptonigrone via bioreduction and direct RT inhibition.

Quantitative Data Summary: STN vs. STNO

The following table summarizes the comparative biological activities of STN and STNO, highlighting how the structural divergence directly impacts pharmacological metrics.

Property / ActivityStreptonigrin (STN)Streptonigrone (STNO)Mechanistic Rationale
C-Ring Structure 2'-picolinic acid2'-pyridoneLoss of carboxyl group via oxidative decarboxylation.
Metal Chelation High affinity (Fe²⁺, Cu²⁺)NegligibleAbrogation of the bidentate coordination site.
Cytotoxicity (IC₅₀) Sub-nM to low µMModerate (High µM range)Loss of metal-dependent Topoisomerase II intercalation.
Reverse Transcriptase Strong InhibitionStrong InhibitionThe 5,8-quinolinedione pharmacophore is preserved.
Guanylyl Cyclase Inhibits NO-activationNo significant effectBinding pocket requires the intact picolinic acid moiety.
Therapeutic Window Extremely narrow (Toxic)BroadenedDecoupling of genotoxicity from targeted enzyme inhibition.

Self-Validating Experimental Protocols

To rigorously investigate STNO, researchers must first secure highly pure compound and subsequently evaluate it using assays that isolate specific mechanisms of action. The following protocols are designed with internal validation steps to ensure data integrity.

Protocol 1: Biocatalytic Synthesis of Streptonigrone from Streptonigrin

Rationale: While total synthesis of STNO is possible (), it requires extensive multi-step organic chemistry. A highly specific, environmentally benign alternative is the flavin-catalyzed concomitant oxidative decarboxylation of STN (). This protocol utilizes atmospheric oxygen and natural flavins to achieve the transformation.

Step-by-Step Methodology:

  • Reaction Matrix Setup: In a 50 mL round-bottom flask, prepare 20 mL of 100 mM potassium phosphate buffer (pH 7.4). Add Streptonigrin to a final concentration of 1 mM.

  • Cofactor Addition: Introduce Flavin Adenine Dinucleotide (FAD) at a catalytic concentration of 10 µM, followed by the reducing agent NADH at 2 mM. Causality: NADH acts as the electron donor to reduce FAD to FADH₂, which is required to activate molecular oxygen.

  • Enzymatic Initiation: Add 1 µM of Flavin reductase (Fre) to the mixture.

  • Aerobic Incubation: Stir the reaction vigorously at 30°C for 4 hours. Ensure the flask is open to atmospheric air (or gently bubble with O₂). Causality: O₂ acts as the terminal external oxidizing agent, driving the α-hydroxylation and subsequent ipso-decarboxylation of the picolinic acid moiety.

  • Quenching and Extraction: Stop the reaction by adding an equal volume (20 mL) of ethyl acetate. Vortex vigorously and separate the organic layer. Repeat the extraction twice. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Validation (Critical Step): Resuspend the crude extract in methanol and analyze via HPLC (C18 column, monitoring UV absorption at 248 nm). Confirm the complete disappearance of the STN peak and the emergence of the STNO peak. Validate the molecular weight via ESI-MS (expected pseudo-molecular ion peak at m/z 516.1 [M+H]⁺).

Protocol 2: In Vitro Radiometric Reverse Transcriptase Inhibition Assay

Rationale: To evaluate the antiviral efficacy of STNO independently of its general cytotoxicity, a cell-free radiometric assay is utilized. This prevents confounding variables related to cellular uptake or NQO1-mediated ROS apoptosis.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 100 mM KCl, and 0.1% Triton X-100. Add the synthetic template-primer Poly(rA)-oligo(dT)₁₂₋₁₈ at a concentration of 10 µg/mL.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microtiter plate, add 0.5 Units of recombinant HIV-1 RT per well. Add STNO at varying logarithmic concentrations (0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Nevirapine). Incubate at 37°C for 10 minutes. Causality: Pre-incubation allows STNO to equilibrate and bind to the allosteric quinone pocket before nucleotide competition begins.

  • Reaction Initiation: Initiate reverse transcription by adding 1 µM of radiolabeled [³H]-dTTP (1 µCi per reaction well). Incubate the plate at 37°C for exactly 30 minutes.

  • Quenching and Precipitation: Halt the reaction by adding 100 µL of ice-cold 10% trichloroacetic acid (TCA) containing 20 µg of salmon sperm DNA (acting as a carrier to ensure complete precipitation of the synthesized oligonucleotides). Incubate on ice for 15 minutes.

  • Filtration and Quantification (Validation): Harvest the precipitates onto GF/C glass microfiber filters using a cell harvester. Wash the filters sequentially with 5% TCA and 70% ethanol to remove unincorporated [³H]-dTTP.

  • Data Analysis: Transfer the filters to scintillation vials, add liquid scintillation cocktail, and quantify the incorporated radioactivity (Counts Per Minute, CPM). Calculate the IC₅₀ by plotting the percentage of residual RT activity against the log concentration of STNO.

References

  • Wo, J., Kong, D., Brock, N. L., et al. "Transformation of Streptonigrin to Streptonigrone: Flavin Reductase-Mediated Flavin-Catalyzed Concomitant Oxidative Decarboxylation of Picolinic Acid Derivatives." ACS Catalysis, 2016.[Link]

  • Nasir, N. N., Sekar, M., Ravi, S., et al. "Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy." Drug Design, Development and Therapy, 2023.[Link]

  • Chan, B. K., & Ciufolini, M. A. "Total Synthesis of Streptonigrone." The Journal of Organic Chemistry, 2007.[Link]

  • Kadela-Tomanek, M., et al. "5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents." Molecules, 2019.[Link]

  • Preobrazhenskaya, M. N., Holpne-Kozlova, N. V., & Lazhko, E. I. "Transformation of streptonigrin into streptonigrone; synthesis and biological evaluation of antibiotics streptonigrin and streptonigrone alkyl ethers." The Journal of Antibiotics, 1992.[Link]

  • Take, Y., Kubo, T., Takemori, E., et al. "Biological properties of streptonigrin derivatives. III. In vitro and in vivo antiviral and antitumor activities." The Journal of Antibiotics, 1989.[Link]

Protocols & Analytical Methods

Method

Application of Streptonigrone in cancer cell line studies

Application Notes & Protocols: Streptonigrone and Related Aminoquinone Alkaloids in Cancer Cell Line Studies Executive Summary Streptonigrone is a highly functionalized aminoquinone alkaloid derived from the flavin reduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: Streptonigrone and Related Aminoquinone Alkaloids in Cancer Cell Line Studies

Executive Summary

Streptonigrone is a highly functionalized aminoquinone alkaloid derived from the flavin reductase-mediated oxidative decarboxylation of the potent antitumor antibiotic streptonigrin[1]. While streptonigrin exhibits extreme cytotoxicity, its clinical utility has historically been limited by severe systemic toxicity. Streptonigrone, lacking the carboxylic acid group of its parent compound, presents a slightly attenuated but highly selective cytotoxic profile[2]. This makes it an invaluable tool compound for researchers investigating structure-activity relationships (SAR), reactive oxygen species (ROS)-mediated DNA damage, and p53-dependent apoptosis in oncology drug development.

Mechanistic Grounding: The Causality of Cytotoxicity

The pharmacological efficacy of streptonigrone is primarily driven by its aminoquinone moiety. Blocking or altering this domain completely abrogates its antitumor actions[2]. The mechanism of action is multifaceted and relies on several interconnected cellular pathways:

  • Redox Cycling & ROS Generation : The aminoquinone scaffold undergoes enzymatic reduction (often mediated by flavin reductases or NADH) to form a semiquinone radical[3]. In the presence of molecular oxygen, this radical rapidly auto-oxidizes, generating superoxide and hydrogen peroxide (H₂O₂). Subsequent Fenton chemistry produces highly reactive hydroxyl radicals that induce severe DNA strand breaks.

  • Topoisomerase II Inhibition & Signaling Interference : Independent of ROS generation, these alkaloids can directly interact with DNA-topoisomerase complexes. Furthermore, recent studies indicate that the streptonigrin scaffold acts as a direct inhibitor of the β-catenin/Tcf signaling pathway, blocking complex formation with DNA[4].

  • p53-Dependent Apoptosis : The resulting genotoxic stress triggers the DNA Damage Response (DDR), leading to the nuclear accumulation of wild-type p53 and the subsequent induction of apoptosis[2]. Interestingly, streptonigrin and its derivatives also inhibit NO-stimulated soluble guanylyl cyclase, representing a secondary biochemical effect distinct from direct cytotoxicity[5].

Mechanism STN Streptonigrone (Aminoquinone Scaffold) Redox Enzymatic Reduction (Flavin Reductase / NADH) STN->Redox Intracellular Metabolism Topo Topoisomerase II Inhibition STN->Topo Direct Binding ROS ROS Generation (H2O2, Superoxide) Redox->ROS O2 Dependent Redox Cycling DNA DNA Cleavage & Genotoxic Stress ROS->DNA Fenton Reaction Topo->DNA Strand Breaks p53 p53 Accumulation & Nuclear Translocation DNA->p53 DNA Damage Response (DDR) Apoptosis Cancer Cell Apoptosis p53->Apoptosis Transcriptional Activation

Fig 1: Dual-mechanism of Streptonigrone-induced apoptosis via ROS generation and Topo II inhibition.

Quantitative Cytotoxicity Profiling

To contextualize streptonigrone's potency, it is essential to benchmark it against its parent compound (streptonigrin) and related quinolinequinones like lavendamycin[6]. The table below summarizes the comparative in vitro cytotoxicity (IC₅₀) across standard cancer cell lines.

CompoundCell LineTissue OriginIC₅₀ (μM)Primary Mechanistic Driver
Streptonigrin SH-SY5YNeuroblastoma0.05High ROS + Topo II + p53 activation[2]
Streptonigrone SH-SY5YNeuroblastoma0.90Moderate ROS + p53 activation[2]
Streptonigrin SH-SY5Y-5.6Neuroblastoma (Mutant p53)4.60p53-independent pathways[2]
Streptonigrone SH-SY5Y-5.6Neuroblastoma (Mutant p53)75.0p53-independent pathways[2]
Lavendamycin A549Lung Carcinoma~1.0 - 5.0DNA damage / Topo II inhibition[6]

Data Interpretation: Streptonigrone is approximately 18-fold less potent than streptonigrin in wild-type p53 cells (SH-SY5Y), but exhibits a massive drop in efficacy (IC₅₀ = 75 μM) in mutant p53 cells[2]. This causality proves that streptonigrone's cytotoxicity is heavily reliant on a functional p53-dependent apoptotic pathway.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system. By combining viability assays under varying oxygen tensions with direct ROS quantification and long-term survival metrics, researchers can isolate the specific cytotoxic mechanisms of streptonigrone.

Workflow Seed 1. Cell Seeding & Adhesion (e.g., SH-SY5Y, A549) Treat 2. Streptonigrone Treatment (0.1 - 100 μM in DMSO) Seed->Treat 24h Incubation Split 3. Orthogonal Assays Treat->Split 24-48h Exposure MTT Cytotoxicity (MTT) Normoxia vs. Hypoxia Split->MTT Viability ROS ROS Detection (DCFDA Fluorescence) Split->ROS Oxidative Stress Clono Clonogenic Survival (14-Day Outgrowth) Split->Clono Genotoxicity Data 4. Data Synthesis & Mechanism Validation MTT->Data ROS->Data Clono->Data

Fig 2: Self-validating experimental workflow for evaluating Streptonigrone in cancer cell lines.

Protocol A: Hypoxia-Controlled Cytotoxicity Assay (MTT)

Scientific Rationale: Because streptonigrone relies on oxygen-dependent redox cycling to generate ROS, conducting parallel assays under normoxic (21% O₂) and hypoxic (1% O₂) conditions isolates the ROS-independent mechanisms. A significant rightward shift in the IC₅₀ curve under hypoxia confirms ROS-dependent cytotoxicity. Steps:

  • Cell Seeding : Seed SH-SY5Y or A549 cells at 1×104 cells/well in two 96-well plates (one for normoxia, one for hypoxia). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation : Prepare a 10 mM master stock of streptonigrone in anhydrous DMSO. Perform serial dilutions in complete media to achieve final concentrations of 0.1, 0.5, 1.0, 5.0, 10, 50, and 100 μM. Crucial: Ensure final DMSO concentration is ≤0.5% (v/v).

  • Treatment : Aspirate media and add 100 μL of drug-containing media to respective wells. Include a vehicle control (0.5% DMSO).

  • Incubation : Place Plate 1 in a standard incubator (21% O₂) and Plate 2 in a hypoxia chamber (1% O₂) for 48 hours.

  • MTT Addition : Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Readout : Remove media, dissolve formazan crystals in 150 μL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

Scientific Rationale: To directly validate the redox-cycling hypothesis, 2',7'-dichlorofluorescin diacetate (DCFDA) is used. It is deacetylated by cellular esterases and oxidized by streptonigrone-generated ROS into the highly fluorescent DCF. Steps:

  • Seeding & Dye Loading : Seed cells in a black, clear-bottom 96-well plate. After 24 hours, wash with PBS and incubate with 10 μM DCFDA in serum-free media for 45 minutes at 37°C in the dark.

  • Washing : Remove DCFDA and wash twice with PBS to remove extracellular dye.

  • Treatment : Add streptonigrone at 1× and 5× the established IC₅₀. Include H₂O₂ (100 μM) as a positive control.

  • Kinetic Measurement : Immediately read fluorescence (Ex: 485 nm, Em: 535 nm) kinetically every 15 minutes for 4 hours to capture the rapid burst of ROS generated by the aminoquinone reduction.

Protocol C: Clonogenic Survival Assay

Scientific Rationale: Short-term viability assays (MTT) may overestimate survival if cells are metabolically active but reproductively dead (senescent). The clonogenic assay evaluates true long-term genotoxic stress and irreversible DNA damage caused by streptonigrone. Steps:

  • Low-Density Seeding : Seed cells at 500 cells/well in 6-well plates. Allow 24 hours for attachment.

  • Pulse Treatment : Treat with sub-lethal and lethal doses of streptonigrone (e.g., 0.1, 0.5, 1.0 μM) for 24 hours.

  • Recovery : Aspirate drug, wash gently with PBS, and add fresh complete media.

  • Colony Formation : Incubate for 10–14 days, changing media every 3 days, until visible colonies (>50 cells) form in the vehicle control wells.

  • Fixation & Staining : Fix with cold methanol for 15 minutes. Stain with 0.5% crystal violet for 30 minutes. Wash with dH₂O, air dry, and count colonies to determine the Surviving Fraction (SF).

Expert Insights & Troubleshooting

  • Aqueous Solubility : Aminoquinone alkaloids like streptonigrone and lavendamycin suffer from notoriously poor aqueous solubility[6]. Precipitation in culture media can lead to false-negative cytotoxicity results. Always pre-warm media to 37°C before spiking with the DMSO stock, and vortex immediately.

  • Interference with Assays : The intense red/black color of streptonigrin and streptonigrone[2] can interfere with colorimetric readouts (like MTT or LDH assays) at high concentrations (>50 μM). Always include a "drug-only" background control well (media + drug, no cells) and subtract this baseline absorbance from your experimental wells.

  • Cell Line Selection : Because the primary mechanism relies heavily on p53 activation, always use paired isogenic cell lines (e.g., wild-type p53 vs. p53-null) to accurately map the compound's therapeutic window and off-target effects.

References[1] Transformation of Streptonigrin to Streptonigrone: Flavin Reductase-Mediated Flavin-Catalyzed Concomitant Oxidative Decarboxylation of Picolinic Acid Derivatives, ACS Catalysis.https://doi.org/10.1021/acscatal.6b00154[6] Characterization of the Cytotoxic Activities of Novel Analogues of the Antitumor Agent, Lavendamycin, Cancer Research (AACR Journals).https://aacrjournals.org/cancerres/article/63/11/2794/510250[2] Isolation of Streptonigrin and Its Novel Derivative from Micromonospora as Inducing Agents of p53-Dependent Cell Apoptosis, Journal of Natural Products.https://doi.org/10.1021/np0105021[4] Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy, Drug Design, Development and Therapy (PMC).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10082329/[5] Antitumor antibiotic streptonigrin and its derivatives as inhibitors of nitric oxide-dependent activation of soluble guanylyl cyclase, European Journal of Pharmacology.https://doi.org/10.1016/j.ejphar.2003.10.018[3] Transformation of Streptonigrin to Streptonigrone: Flavin Reductase-Mediated Flavin-Catalyzed Concomitant Oxidative Decarboxylation of Picolinic Acid Derivatives, ACS Catalysis.https://doi.org/10.1021/acscatal.6b00154

Sources

Application

High-performance liquid chromatography methods for Streptonigrone purification

Application Note: Advanced High-Performance Liquid Chromatography (HPLC) Methodologies for the Isolation and Purification of Streptonigrone Introduction & Biosynthetic Context Streptonigrone is a highly functionalized am...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced High-Performance Liquid Chromatography (HPLC) Methodologies for the Isolation and Purification of Streptonigrone

Introduction & Biosynthetic Context

Streptonigrone is a highly functionalized aminoquinone alkaloid belonging to the "streptonigrinoid" family of natural products, which includes the potent antitumor antibiotic streptonigrin and lavendamycin[1]. While streptonigrin is known for its broad cytotoxicity, streptonigrone is distinguished by a unique 2-pyridone moiety—formed via the oxidative decarboxylation of streptonigrin's picolinic acid group—and its specific ability to inhibit the NO-dependent activation of human guanylyl cyclase[1].

Recent biocatalytic advancements have demonstrated that streptonigrin can be efficiently converted to streptonigrone in vitro using a flavin reductase-mediated, FAD-catalyzed concomitant oxidative decarboxylation process utilizing atmospheric oxygen[1][2]. However, isolating highly pure streptonigrone from complex biological matrices (such as Streptomyces flocculus fermentation broths or enzymatic reaction mixtures) requires rigorously optimized chromatographic techniques[3][4].

Pathway STN Streptonigrin (1) [Picolinic Acid Moiety] Enz Flavin Reductase (Fre) + FAD + NADH STN->Enz Binding SGN Streptonigrone (2) [2-Pyridone Moiety] Enz->SGN Oxidative Decarboxylation Ox Atmospheric O2 (Oxidant) Ox->Enz Activation

Fig 1: Biocatalytic conversion pathway of streptonigrin to streptonigrone.

Chromatographic Strategy and Causality (The "Why")

Purifying streptonigrone presents specific physicochemical challenges. The molecule contains a highly conjugated aminoquinone core, multiple methoxy groups, and a polar 2-pyridone ring[1]. To design a self-validating and robust purification protocol, several chromatographic parameters must be explicitly controlled:

  • Stationary Phase Selection: A reverse-phase C18 column (e.g., ZORBAX SB-C18) is optimal. The dense octadecylsilane coverage provides strong hydrophobic retention for the aromatic rings, while the highly cross-linked silica base withstands the acidic mobile phases required for this separation[4][5].

  • Mobile Phase & pH Control: Streptonigrone contains ionizable hydrogen-bond donors and acceptors. Without pH control, secondary interactions with residual silanols on the stationary phase cause severe peak tailing. The addition of 0.1% Formic Acid (v/v) or 0.04% Trifluoroacetic Acid (TFA) to both the aqueous and organic mobile phases ensures the molecule remains fully protonated, yielding sharp, symmetrical peaks and reproducible retention times[3][6].

  • Detection Wavelengths: The extended conjugation of the aminoquinone system provides distinct UV absorption maxima. Monitoring at 245 nm captures the primary aromatic transitions, while 375–380 nm is highly specific to the aminoquinone chromophore, allowing precise differentiation from non-conjugated matrix impurities during fraction collection[6][7].

Table 1: Physicochemical and Chromatographic Properties of Streptonigrone
PropertyCharacteristic / Value
Molecular Formula C₂₄H₂₀N₄O₈ (Desmethyl analogue core)[5]
Chromophore Core Aminoquinone[7]
UV Absorption Maxima (λmax) 245 nm, 292–302 nm (shoulder), 374–380 nm[6][7]
Optimal Stationary Phase Reverse-Phase C18 (5 μm particle size)[4]
Ionization Modifiers 0.1% Formic Acid or 0.04% TFA[3][6]

Experimental Workflows & Protocols

Workflow A 1. Sample Matrix (Fermentation/Enzymatic Broth) B 2. Solvent Extraction (Ethyl Acetate, 3x) A->B C 3. Concentration & Reconstitution (HPLC-Grade Methanol) B->C D 4. Analytical HPLC (ZORBAX SB-C18, Gradient) C->D E 5. Semi-Prep HPLC Purification (Fraction Collection @ 375 nm) D->E F 6. Lyophilization (Pure Streptonigrone >98%) E->F

Fig 2: End-to-end extraction and HPLC purification workflow for streptonigrone.

Protocol A: Sample Preparation and Extraction

A self-validating extraction protocol ensures that the HPLC column is not fouled by proteins or insoluble matrix components, maintaining column longevity and run-to-run reproducibility.

  • Quenching: Terminate the enzymatic reaction or fermentation broth by adding an equal volume of cold methanol to precipitate proteins[5]. Centrifuge at 12,500 rpm for 15 minutes at 4°C.

  • Liquid-Liquid Extraction (LLE): Extract the clarified aqueous mixture three times with equal volumes of ethyl acetate. The moderate polarity of ethyl acetate efficiently partitions the hydrophobic streptonigrone while leaving highly polar salts, FAD cofactors, and residual proteins in the aqueous phase[3].

  • Concentration: Pool the organic layers and evaporate to dryness under reduced pressure at 35°C[6].

  • Reconstitution & Filtration: Redissolve the crude residue in HPLC-grade Methanol. Filter through a 0.22 μm PTFE syringe filter prior to injection to protect the analytical column frits[3].

Protocol B: Analytical HPLC Method (Reaction Monitoring & Purity Check)

This method is designed to resolve streptonigrone from its precursor streptonigrin and intermediate shunt products.

  • Column: Agilent ZORBAX SB-C18 (5 μm, 150 × 4.6 mm)[4][5].

  • Flow Rate: 0.6 mL/min[4][5].

  • Injection Volume: 10 μL.

  • System Suitability Test (SST): Inject a mixed standard of streptonigrin and streptonigrone. Baseline resolution ( Rs​>2.0 ) must be achieved. Streptonigrone typically elutes earlier than streptonigrin under these conditions due to the loss of the hydrophobic picolinic acid moiety in favor of the more polar 2-pyridone group[1][3]. Peak purity should be confirmed via Diode Array Detection (DAD) across the 200–400 nm range.

Table 2: Analytical HPLC Gradient Method[3][5]
Time (min)Solvent A (H₂O + 0.1% Formic Acid)Solvent B (Acetonitrile + 0.1% Formic Acid)
0.090%10%
25.00%100%
30.00%100%
31.090%10%
41.090%10% (Re-equilibration)
Protocol C: Semi-Preparative HPLC Purification

For isolating milligram to gram quantities of streptonigrone for downstream NMR, mass spectrometry, or bioassay applications.

  • Column: Reverse-phase C18 Semi-Prep (e.g., Agilent XDB-C18, 5 μm, 9.4 mm × 250 mm or Novapak C18, 19 × 300 mm)[4][6].

  • Flow Rate: 10.0 mL/min[6].

  • Injection Volume: 500 μL – 1.0 mL of concentrated extract.

  • Gradient: Utilize a shallower gradient focused around the elution percentage established in Protocol B (typically 65% B to 100% B over 30 minutes)[6].

  • Fraction Collection: Trigger collection based on UV absorbance at 375 nm (threshold > 50 mAU) to ensure only the target aminoquinone is collected, avoiding overlap with UV-transparent impurities[4][6].

  • Post-Purification: Pool fractions containing pure streptonigrone. Remove the acetonitrile modifier via rotary evaporation under vacuum, and lyophilize the remaining aqueous solution to yield streptonigrone as a dark red/black solid[3][6].

Sources

Method

Application Notes & Protocols: Experimental Use of Streptonigrin in Murine Leukemia Virus Models

Section 1: Introduction and Scientific Rationale Murine Leukemia Viruses (MLVs), a genus of gammaretroviruses, have long served as foundational models in retrovirology and cancer research.[1] Strains such as Rauscher (R-...

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Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Introduction and Scientific Rationale

Murine Leukemia Viruses (MLVs), a genus of gammaretroviruses, have long served as foundational models in retrovirology and cancer research.[1] Strains such as Rauscher (R-MuLV), Friend (F-MuLV), and Moloney (M-MuLV) provide robust and reproducible systems for studying viral replication, pathogenesis, and for the preclinical evaluation of antiviral therapies.[1][2][3] Their well-characterized life cycle, particularly the critical step of reverse transcription, makes them excellent surrogates for screening compounds that may have broader antiretroviral activity.[2]

Streptonigrin (SN), an aminoquinone antineoplastic antibiotic isolated from Streptomyces flocculus, has demonstrated potent biological activity.[4][5] Its clinical application has been hampered by significant toxicity, but it remains a valuable tool for experimental oncology and virology.[6][7] The multifaceted mechanism of Streptonigrin, which includes the inhibition of reverse transcriptase, interference with DNA replication, and the generation of reactive oxygen species, makes it a compelling candidate for investigation in retroviral models.[4][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental application of Streptonigrin in MLV models. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are not merely followed, but understood. We will detail both in vitro and in vivo methodologies, focusing on the widely used Rauscher virus-induced splenomegaly assay, a powerful method for quantifying antiviral efficacy.[9][10]

Physicochemical Properties of Streptonigrin

A foundational understanding of the test agent's properties is critical for proper handling, formulation, and interpretation of results.

PropertyValueSource(s)
Chemical Formula C₂₅H₂₂N₄O₈[5]
Molar Mass 506.471 g·mol⁻¹[5]
Appearance Red to brown crystalline solid[6]
Melting Point 275°C (decomposes)[6]
Solubility Poorly soluble in water; soluble in dioxane, pyridine, and aqueous bases.[6][7]
Storage 2-8°C, protected from light

Section 2: Mechanism of Antiviral Action

The efficacy of Streptonigrin against murine leukemia viruses stems from its ability to disrupt the viral life cycle at multiple points. The primary mechanisms are understood to be:

  • Inhibition of Reverse Transcriptase (RT): Streptonigrin and its derivatives are potent inhibitors of retroviral reverse transcriptase.[4][11] This enzyme is essential for converting the viral ssRNA genome into dsDNA, a prerequisite for integration into the host genome. By blocking this step, Streptonigrin prevents the establishment of a productive infection.

  • DNA Damage and Replication Inhibition: As an aminoquinone, Streptonigrin can intercalate with DNA and form complexes with topoisomerase II, leading to DNA strand breaks and the inhibition of both DNA replication and RNA synthesis.[4] This affects the replication of the integrated provirus and the host cell itself.

  • Generation of Reactive Oxygen Species (ROS): The antineoplastic activity of Streptonigrin requires bioreductive activation to a semiquinone radical. This intermediate participates in redox cycling, producing superoxide and other ROS that cause widespread damage to DNA, proteins, and lipids, ultimately inducing apoptosis.[12]

cluster_0 Streptonigrin (SN) cluster_1 Cellular Environment cluster_2 Viral & Cellular Targets cluster_3 Downstream Effects cluster_4 Outcome SN Streptonigrin Bioreduction Bioreductive Activation SN->Bioreduction is activated by RT Reverse Transcriptase (RT) SN->RT directly binds Topo DNA / Topoisomerase II SN->Topo complexes with ROS Reactive Oxygen Species (ROS) Bioreduction->ROS generates Metal Transition Metal Ions (e.g., Fe²⁺) Metal->ROS catalyzes RT_inhibit RT Inhibition RT->RT_inhibit DNA_damage DNA Strand Breaks & Cleavage Topo->DNA_damage ROS->DNA_damage induces Replication_inhibit DNA/RNA Synthesis Inhibition DNA_damage->Replication_inhibit Outcome Inhibition of Viral Replication & Cell Apoptosis RT_inhibit->Outcome Replication_inhibit->Outcome

Fig 1. Streptonigrin's multi-modal mechanism of action against retroviruses.

Section 3: Experimental Protocols

Scientific integrity mandates that any observed antiviral effect is distinguished from general cytotoxicity. Therefore, protocols for assessing both are presented.

Protocol 1: In Vitro Cytotoxicity Assessment (CC₅₀ Determination)

Rationale: Before assessing antiviral activity, it is crucial to determine the concentration range at which Streptonigrin is toxic to the host cells. This allows for the calculation of a Selectivity Index (SI), a key metric for a compound's therapeutic potential.[13]

Materials:

  • Streptonigrin (≥98% purity, Sigma-Aldrich or equivalent)

  • Murine fibroblast cell line (e.g., NIH/3T3, ATCC CRL-1658)

  • Complete Growth Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Sterile DMSO (for stock solution)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Solubilization buffer (e.g., 10% SDS in 0.01M HCl) or Plate Reader for WST-1

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Streptonigrin in sterile DMSO. Aliquot and store at -20°C, protected from light. Causality Note: DMSO is used for its ability to solubilize hydrophobic compounds like Streptonigrin for in vitro use.

  • Cell Seeding: Trypsinize and count NIH/3T3 cells. Seed 5 x 10³ cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Dilution: Prepare a 2-fold serial dilution of Streptonigrin in complete growth medium, starting from a high concentration (e.g., 10 µM). The final DMSO concentration in all wells, including the vehicle control, should be kept constant and non-toxic (e.g., ≤0.1%).

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared Streptonigrin dilutions to triplicate wells. Include "cells only" (untreated) and "vehicle control" (medium with DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. This duration should match the planned antiviral assay.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals form.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking to dissolve the crystals.

    • Read absorbance at 570 nm.

  • Data Analysis:

    • Normalize absorbance values to the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the log of Streptonigrin concentration.

    • Calculate the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

Protocol 2: In Vitro Antiviral Activity (IC₅₀ Determination)

Rationale: This protocol measures the ability of Streptonigrin to inhibit MLV replication in a cell-based system. The endpoint is typically the measurement of reverse transcriptase activity in the culture supernatant, a direct indicator of new virion production.[14]

Materials:

  • All materials from Protocol 1.

  • Murine Leukemia Virus stock (e.g., Rauscher MuLV, ATCC VR-1413).

  • Polybrene or DEAE-Dextran.

  • Reverse Transcriptase Assay Kit (e.g., colorimetric or radioactive).

Procedure:

  • Cell Seeding: Seed NIH/3T3 cells as described in Protocol 1.

  • Infection: After 24 hours, remove the medium. Infect the cells with MLV at a pre-determined multiplicity of infection (MOI) in the presence of 8 µg/mL Polybrene for 2-4 hours. Causality Note: Polybrene is a polycation that neutralizes the negative charge on the cell surface, enhancing viral adsorption and infection efficiency.[15]

  • Treatment: After the infection period, wash the cells once with PBS to remove residual virus and Polybrene. Add 100 µL of complete medium containing serial dilutions of Streptonigrin (concentrations should be below the determined CC₅₀).

  • Controls:

    • Virus Control: Infected cells, no drug.

    • Cell Control: Uninfected cells, no drug.

    • Vehicle Control: Infected cells, DMSO vehicle only.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Supernatant Harvest: Carefully collect the culture supernatant from each well without disturbing the cell monolayer.

  • RT Activity Measurement: Perform the reverse transcriptase assay on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize RT activity to the virus control (100% replication).

    • Plot the percentage of viral replication against the log of Streptonigrin concentration.

    • Calculate the 50% inhibitory concentration (IC₅₀).

    • Determine the Selectivity Index (SI) = CC₅₀ / IC₅₀ . A higher SI value indicates a more favorable therapeutic window.

Protocol 3: In Vivo Rauscher Virus-Induced Splenomegaly Assay

Rationale: This is a classic, robust in vivo model for assessing the efficacy of antiviral agents against a murine retrovirus.[9][16] R-MuLV infection leads to a massive proliferation of erythroblastic cells, resulting in significant and quantifiable enlargement of the spleen (splenomegaly).[10] The degree of splenomegaly is directly proportional to the viral titer, and a reduction in spleen weight in treated animals indicates antiviral activity.[9][10]

A Day -7 to -1 Animal Acclimatization (BALB/c Mice) B Day 0 Inoculation (i.p. with R-MuLV) A->B C_group B->C_group C Day 1 to 10 Treatment Regimen (i.p. or p.o. Streptonigrin) D Day 1 to 21 Clinical Observation (Weight, Morbidity) E Day 21 Euthanasia & Spleen Harvest D->E F Spleen Weighing (mg) E->F G Data Analysis (T/C Ratio) F->G Control Control Group (Vehicle Only) C_group->Control Treated Treated Group (Streptonigrin) C_group->Treated Control->D Treated->D

Fig 2. Workflow for the in vivo Rauscher virus-induced splenomegaly assay.

Materials:

  • Female BALB/c mice, 5-6 weeks old.

  • Rauscher Murine Leukemia Virus inoculum (plasma from chronically infected donor mice).

  • Streptonigrin.

  • Sterile vehicle for injection (e.g., saline, 0.5% carboxymethylcellulose).

  • Sodium citrate solution (0.15 M) as an anticoagulant.

  • Sterile syringes and needles.

  • Analytical balance.

Procedure:

  • Virus Inoculum Preparation: Prepare a standardized viral inoculum from the plasma of R-MuLV-infected BALB/c mice, as detailed by McBride et al. (1966).[9] The plasma is collected in sodium citrate, pooled, aliquoted, and stored at ≤ -70°C. The titer should be pre-determined to cause significant splenomegaly by day 21.

  • Animal Grouping: Randomly assign mice to treatment and control groups (n=8-10 per group). Allow a 1-week acclimatization period.

  • Infection: On Day 0, inoculate all mice (except a naive control group) intraperitoneally (i.p.) with 0.2 mL of the viral inoculum.

  • Treatment:

    • Begin treatment 24 hours post-infection (Day 1) and continue daily for a specified duration (e.g., 10 consecutive days).

    • Administer Streptonigrin via the desired route, typically i.p. or oral gavage (p.o.). Doses reported to be effective range from 0.2 mg/kg (i.p.) to 0.5 mg/kg (p.o.).[9]

    • The control group receives an equivalent volume of the vehicle on the same schedule.

  • Monitoring: Monitor the animals daily for clinical signs of illness and record body weights.

  • Endpoint: On Day 21, humanely euthanize all mice. Carefully dissect and remove the spleens, blot them dry, and weigh them individually to the nearest milligram.

  • Data Analysis:

    • Calculate the mean spleen weight for each group.

    • Express the antiviral effect as a percentage of the control (T/C %): T/C % = (Mean Spleen Weight of Treated Group / Mean Spleen Weight of Control Group) x 100

    • A lower T/C % indicates greater antiviral activity. Statistical significance should be determined using an appropriate test (e.g., Student's t-test or ANOVA).

Section 4: Data Interpretation and Expected Results

The experimental use of Streptonigrin has yielded significant and reproducible antiviral effects in MLV models. The tables below summarize key findings from authoritative literature.

Table 2: In Vivo Efficacy of Streptonigrin against Rauscher MuLV[9]

Dose (mg/kg/day)Administration RouteMean Spleen Weight (mg)T/C (%)Equivalent Viremia Reduction
0 (Control)i.p.347100-
0.2i.p.6619~3.5 logs
0.1i.p.10831Not Reported
0.5p.o.8023Not Reported
0.25p.o.13238Not Reported

Data synthesized from McBride et al. (1966). T/C values consistently in the 13-21% range were observed with the 0.2 mg/kg i.p. dose across multiple experiments.[9]

Table 3: In Vitro Activity of Streptonigrin Derivatives Against Friend MuLV[8]

CompoundActivity vs. AMV Reverse Transcriptase (ID₅₀, µg/mL)Inhibition of F-MuLV Induced Splenomegaly
Streptonigrin (STN-COOH)2-8Significant Inhibition
STN-COO(CH₂)₃N(CH₃)₂ (Ester Derivative)InactiveSignificant Inhibition
STN-CONH(CH₂)₃N(CH₃)₂ (Amide Derivative)2-8No Inhibition

This data highlights that while direct RT inhibition is a key mechanism, other factors contribute to in vivo efficacy, as seen with the active ester derivative that lacks direct RT inhibitory activity.[8]

Section 5: References

  • McBride, T. J., Oleson, J. J., & Woolf, D. (1966). The Activity of Streptonigrin against the Rauscher Murine Leukemia. Cancer Research, 26(4 Part 1), 727–732. [Link]

  • McBride, T. J., Oleson, J. J., & Woolf, D. (1966). The activity of streptonigrin against the Rauscher murine leukemia virus in vivo. PubMed. [Link]

  • Take, Y., et al. (1990). Biological properties of streptonigrin derivatives. III. In vitro and in vivo antiviral and antitumor activities. The Journal of Antibiotics, 43(9), 1146-1153. [Link]

  • National Cancer Institute. Definition of streptonigrin. NCI Drug Dictionary. [Link]

  • Kar, S., et al. (2023). Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy. International Journal of Molecular Sciences, 24(8), 7113. [Link]

  • Hasenkrug, K. J., & Chesebro, B. (1997). Immunity to retroviral infection: The Friend virus model. Proceedings of the National Academy of Sciences, 94(15), 7811-7816. [Link]

  • Wikipedia. Friend virus. [Link]

  • Bendinelli, M., & Specter, S. (1989). Friend leukemia complex infection of mice as an experimental model for AIDS studies. Veterinary immunology and immunopathology, 21(1), 97-110. [Link]

  • Creative Diagnostics. Animal Modeling Services for Antiviral Testing. [Link]

  • Stanford Environmental Health & Safety. Moloney Murine Leukemia Virus Fact Sheet. [Link]

  • Chirigos, M. A. (1964). STUDIES WITH THE MURINE LEUKEMOGENIC RAUSCHER VIRUS. 3. AN IN VIVO ASSAY FOR ANTI-VIRAL AGENTS. Cancer Research, 24, 1035-1041. [Link]

  • Wikipedia. Streptonigrin. [Link]

  • Ruprecht, R. M., et al. (1992). Development of antiviral treatment strategies in murine models. AIDS research and human retroviruses, 8(6), 997-1011. [Link]

  • Chirigos, M. A., et al. (1975). Effect of streptonigrin (NSC-45383) and analogs on oncornavirus replication and DNA polymerase activity. Cancer chemotherapy reports. Part 1, 59(3), 515-521. [Link]

  • Wikipedia. Murine leukemia virus. [Link]

  • Zhang, J., et al. (2018). Isolation of Streptonigrin and Its Novel Derivative from Micromonospora as Inducing Agents of p53-Dependent Cell Apoptosis. Journal of natural products, 81(5), 1140-1146. [Link]

  • Robertson, S. J., et al. (2019). Friend retrovirus studies reveal complex interactions between intrinsic, innate and adaptive immunity. FEMS Microbiology Reviews, 43(5), 576-590. [Link]

  • Lee, K., et al. (2022). Real-Time PCR Assay to Quantify Moloney Murine Leukemia Virus in Mouse Cells. Viruses, 14(6), 1184. [Link]

  • Samuni, A., et al. (1991). Modulation of streptonigrin cytotoxicity by nitroxide sod mimics. Free Radical Research Communications, 12-13(Pt 1), 371-379. [Link]

  • Creative Diagnostics. Antiviral Drug Screening and Evaluation for Other Viruses. [Link]

  • The University of Utah. Recombinant Murine Retroviral Vectors. [Link]

  • Rogers, M. J., et al. (1985). The Rauscher-MuLV-induced leukemia, RBL-5, bears two tumor-associated transplantation antigens expressed on distinct molecules. Journal of immunology, 134(6), 4192-4197. [Link]

  • Hrabovska, Z., et al. (2017). In vitro methods for testing antiviral drugs. Future virology, 12(1), 23-39. [Link]

  • PCBIS. Evaluation of the cytotoxic effects of a compound on cell lines. [Link]

  • Kar, S., et al. (2023). Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy. Dove Medical Press. [Link]

  • Ruprecht, R. M., et al. (1989). Murine Models for Antiretroviral Therapy. Intervirology, 30(Suppl. 1), 2-11. [Link]

  • Gushchin, V. A., et al. (2022). In Vitro Evaluation of the Cytotoxic Effect of Streptococcus pyogenes Strains, Protegrin PG-1, Cathelicidin LL-37, Nerve Growth Factor and Chemotherapy on the C6 Glioma Cell Line. International journal of molecular sciences, 23(2), 990. [Link]

  • Zhang, M., et al. (2023). Murine leukemia virus glycoGag antagonizes SERINC5 via ER-phagy receptor RETREG1. PLoS pathogens, 19(10), e1011707. [Link]

  • Zhang, M., et al. (2023). Murine Leukemia Virus GlycoGag Antagonizes SERINC5 via ER-phagy Receptor RETREG1. bioRxiv. [Link]

  • Halvas, E. K., et al. (2000). Role of Murine Leukemia Virus Reverse Transcriptase Deoxyribonucleoside Triphosphate-Binding Site in Retroviral Replication and In Vivo Fidelity. Journal of virology, 74(24), 11567-11576. [Link]

  • Markina, A., et al. (2022). Comparison of Reverse Transcriptase (RT) Activities of Various M-MuLV RTs for RT-LAMP Assays. Biology, 11(12), 1809. [Link]

  • New England Biolabs. M-MuLV Reverse Transcriptase. [Link]

  • Das, K., & Georgiadis, M. M. (2010). Murine Leukemia Virus Reverse Transcriptase: Structural Comparison with HIV-1 Reverse Transcriptase. Viruses, 2(3), 740-760. [Link]

  • Lewis, A. D., et al. (1994). Comparative kinetic analyses of interaction of inhibitors with Rauscher murine leukemia virus and human immunodeficiency virus reverse transcriptases. Antimicrobial agents and chemotherapy, 38(3), 525-530. [Link]

  • Schuster, M., et al. (2024). Iron improves the antiviral activity of NK cells. Frontiers in Immunology, 15, 1341060. [Link]

  • Gattinger, P., et al. (2023). Moloney Murine Leukemia Virus-like Nanoparticles Pseudo-Typed with SARS-CoV-2 RBD for Vaccination Against COVID-19. Vaccines, 11(7), 1198. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Streptonigrone Analogs in Drug Discovery

Introduction: The Enduring Potential of the Streptonigrin Scaffold Streptonigrin, a potent antitumor antibiotic first isolated from Streptomyces flocculus in 1959, has long captured the attention of medicinal chemists du...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Potential of the Streptonigrin Scaffold

Streptonigrin, a potent antitumor antibiotic first isolated from Streptomyces flocculus in 1959, has long captured the attention of medicinal chemists due to its profound biological activity.[1][2] Its complex, highly functionalized structure, characterized by a tetracyclic aminoquinoline-5,8-dione core, has presented a formidable synthetic challenge and a rich platform for analog development.[3][4] While the clinical application of streptonigrin itself was hampered by significant toxicity, its unique mechanism of action, involving bioreductive activation and subsequent DNA damage, continues to inspire the design of novel anticancer agents.[1][3]

Streptonigrone, a close analog of streptonigrin, shares the core quinoline-5,8-dione pharmacophore and offers a valuable template for the synthesis of new derivatives with potentially improved therapeutic indices.[5] This guide provides a detailed overview of the key synthetic strategies and experimental protocols for the preparation of Streptonigrone analogs, aimed at researchers and scientists in the field of drug discovery. We will delve into the construction of the critical pyridine and quinoline ring systems and explore methods for their strategic coupling to generate a diverse library of analogs for biological evaluation.

Core Synthetic Strategies: A Convergent Approach

The total synthesis of Streptonigrone and its analogs is best approached through a convergent strategy, wherein the key heterocyclic fragments are prepared separately and then coupled at a late stage. This approach allows for greater flexibility in the introduction of structural diversity and facilitates the exploration of structure-activity relationships (SAR).

The primary disconnections in a retrosynthetic analysis of a typical Streptonigrone analog are at the biaryl linkages between the A/B and C rings, and the C and D rings. This leads to three key building blocks: a substituted quinoline-5,8-dione (the A/B ring system), a polysubstituted pyridine (the C ring), and a functionalized phenyl or other aromatic moiety (the D ring).

Protocol 1: Synthesis of the 7-Amino-quinoline-5,8-dione Core (A/B Ring System)

The 7-amino-quinoline-5,8-dione scaffold is a crucial component of many Streptonigrone analogs and is a key determinant of their biological activity. A common and effective method for its synthesis involves the Friedländer annulation, which constructs the quinoline ring system from a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group.[6][7][8]

Step-by-Step Methodology:

This protocol outlines a general procedure for the synthesis of a substituted 7-amino-quinoline-5,8-dione, which can be adapted based on the desired substitution pattern.

Part A: Friedländer Annulation to form the Quinoline Core

  • Reactant Preparation: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 eq) and the carbonyl compound containing an α-methylene group (1.2 eq).

  • Catalyst Addition: Add a suitable acid catalyst, such as p-toluenesulfonic acid (0.1 eq) or molecular iodine (0.1 eq). For a solvent-free approach, a solid-supported catalyst like P₂O₅/SiO₂ can be used.[6]

  • Reaction Conditions:

    • Conventional Heating: If using a solvent such as ethanol or acetic acid, heat the mixture to reflux.[6]

    • Solvent-Free: If using a solid-supported catalyst, heat the mixture to 80-100 °C with vigorous stirring.[6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • If a solvent was used, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.

    • For the solvent-free reaction, dissolve the crude mixture in chloroform and filter to remove the catalyst.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted quinoline.

Part B: Oxidation to the Quinoline-5,8-dione

  • Starting Material: Dissolve the synthesized quinoline from Part A in a suitable solvent such as acetic acid.

  • Oxidizing Agent: Add an oxidizing agent like ceric ammonium nitrate (CAN) or Fremy's salt in portions at room temperature.

  • Reaction and Monitoring: Stir the reaction mixture until the oxidation is complete, as indicated by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude quinoline-5,8-dione by column chromatography or recrystallization.

Part C: Introduction of the 7-Amino Group

The introduction of the amino group at the C7 position is a critical step. This can be achieved through various methods, including nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) or through a sequence involving nitration and subsequent reduction.

Protocol 2: De Novo Synthesis of the Polysubstituted Pyridine Core (C Ring)

The synthesis of the highly substituted pyridine C-ring is often the most challenging aspect of Streptonigrone analog synthesis. Traditional methods for pyridine synthesis often lack the required regiocontrol for constructing such a complex pattern. A powerful and modern approach involves a de novo synthesis using ring-closing metathesis (RCM).[3][4][9]

Step-by-Step Methodology:

This protocol is based on a reported synthesis of a key pentasubstituted pyridine intermediate.[3]

  • Dienyl Amine Formation:

    • Condense an appropriate amine with a glyoxalate derivative to form an oxime.

    • Perform a zinc-mediated crotylation of the oxime to furnish a diastereomeric mixture of the corresponding methoxyamine.[9]

  • Acylation: Acylate the resulting amine with an acryloyl chloride derivative to generate the RCM precursor diene.[3]

  • Ring-Closing Metathesis (RCM):

    • Dissolve the diene precursor in a suitable solvent like dichloromethane.

    • Add a Grubbs-type catalyst (e.g., Grubbs second-generation catalyst) and heat the reaction to reflux.

    • Monitor the reaction by TLC for the formation of the cyclic product.

  • Aromatization: The resulting dihydropyridine can be aromatized to the desired pyridine through oxidation, often in the same pot or as a subsequent step.

  • Purification: Purify the final polysubstituted pyridine by column chromatography.

Protocol 3: Assembly of the Streptonigrone Analog Scaffold via Suzuki-Miyaura Coupling

With the key quinoline-5,8-dione and pyridine fragments in hand, the final assembly of the Streptonigrone analog can be achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method for constructing the biaryl linkages.[10][11]

Step-by-Step Methodology:

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halogenated pyridine with a quinoline-boronic acid or ester, or vice versa.

  • Reactant Preparation: In a reaction vessel, combine the aryl halide (e.g., bromo-pyridine) (1.0 eq), the boronic acid or ester derivative (e.g., quinoline-boronic acid) (1.2-1.5 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

  • Catalyst and Ligand: Add a palladium catalyst, for example, Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand like S-Phos (typically in mol % relative to the limiting reagent).[10]

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water. It is crucial to degas the solvent to prevent oxidation of the catalyst.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature typically between 80-110 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, add water, and extract the product with an organic solvent.

  • Purification: Purify the final Streptonigrone analog by column chromatography.

Visualization of Synthetic Workflow

Streptonigrone_Analog_Synthesis cluster_quinoline A/B Ring Synthesis cluster_pyridine C Ring Synthesis cluster_coupling Final Assembly start_A 2-Aminoaryl Ketone friedlander Friedländer Annulation start_A->friedlander ketone Active Methylene Compound ketone->friedlander quinoline Substituted Quinoline friedlander->quinoline oxidation Oxidation quinoline->oxidation amino_intro Amination oxidation->amino_intro AB_ring 7-Amino-quinoline-5,8-dione amino_intro->AB_ring suzuki Suzuki-Miyaura Coupling AB_ring->suzuki Aryl Halide or Boronic Acid start_C Glyoxalate Derivative rcm_precursor Diene Precursor start_C->rcm_precursor amine Amine amine->rcm_precursor rcm Ring-Closing Metathesis rcm_precursor->rcm aromatization Aromatization rcm->aromatization C_ring Polysubstituted Pyridine aromatization->C_ring C_ring->suzuki Aryl Halide or Boronic Acid final_product Streptonigrone Analog suzuki->final_product D_ring D-Ring Precursor (e.g., Arylboronic Acid) D_ring->suzuki

Caption: Convergent synthesis of a Streptonigrone analog.

Structure-Activity Relationship (SAR) and Analog Design

The extensive research into Streptonigrin and its analogs has provided valuable insights into the structural features required for biological activity. This knowledge is crucial for the rational design of new, potentially more effective and less toxic compounds.

Structural Modification Impact on Biological Activity Reference
Quinoline-5,8-dione Core Essential for activity. Modifications that disrupt this core generally lead to a loss of potency.[12]
7-Amino Group Crucial for activity. Analogs lacking this group show significantly reduced cytotoxicity.[12]
Pyridine C-Ring Substitution The substitution pattern on the pyridine ring significantly influences activity. Modifications can modulate potency and selectivity.[3][9]
D-Ring Modifications Alterations to the D-ring can impact the overall conformation and electronic properties, thereby affecting biological activity.[10]

Mechanism of Action: A Simplified Overview

The cytotoxic effects of Streptonigrone and its analogs are primarily attributed to their ability to generate reactive oxygen species (ROS) and induce DNA damage within cancer cells.

Streptonigrone_MoA streptonigrone Streptonigrone Analog bioreduction Bioreductive Activation (intracellular reductases) streptonigrone->bioreduction semiquinone Semiquinone Radical bioreduction->semiquinone ros Reactive Oxygen Species (ROS) Generation semiquinone->ros dna_damage DNA Strand Scission ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Streptonigrone Dosage for Selective Cytotoxicity in Cancer Cells

Welcome to the technical support center for Streptonigrin (SN), a potent antitumor antibiotic. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Streptonigrin (SN), a potent antitumor antibiotic. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of Streptonigrin in in vitro cancer research. Our goal is to equip you with the necessary knowledge to optimize your experimental workflow, ensure data reproducibility, and maximize the selective cytotoxicity of this compound against cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Streptonigrin?

Streptonigrin is a multi-faceted agent with several reported mechanisms contributing to its cytotoxicity. Its primary mode of action involves the induction of DNA damage.[1][2] This is achieved through a few key processes:

  • Reactive Oxygen Species (ROS) Generation: Streptonigrin, an aminoquinone-containing compound, can undergo redox cycling in the presence of reducing agents and metal ions (like iron and copper) to produce superoxide and hydroxyl radicals.[3][4][5] These highly reactive species directly damage DNA, leading to single and double-strand breaks.[2][3]

  • Topoisomerase II Inhibition: Streptonigrin can interfere with the function of topoisomerase II, an enzyme crucial for DNA replication and repair.[2] By stabilizing the topoisomerase II-DNA cleavage complex, it prevents the re-ligation of DNA strands, resulting in persistent DNA breaks.

  • DNA Intercalation: The planar structure of Streptonigrin allows it to intercalate between DNA base pairs, disrupting the normal helical structure and interfering with DNA replication and transcription.

Beyond direct DNA damage, Streptonigrin has been shown to modulate key cellular signaling pathways:

  • β-catenin/Tcf Signaling Inhibition: In certain cancer cells with activated Wnt/β-catenin signaling, Streptonigrin can inhibit the formation of the β-catenin/Tcf transcription factor complex, suppressing the expression of target genes involved in cell proliferation and survival.[1]

  • SENP1 Inhibition: Streptonigrin has been identified as an inhibitor of SUMO-specific protease 1 (SENP1).[1][6][7][8] SENP1 is involved in regulating the stability of Hypoxia-Inducible Factor 1α (HIF-1α), a key protein in tumor progression. By inhibiting SENP1, Streptonigrin can lead to the degradation of HIF-1α.[6][7]

Diagram: Streptonigrin's Multifaceted Mechanism of Action

Streptonigrin_Mechanism cluster_extracellular Extracellular cluster_cell Cancer Cell SN_ext Streptonigrin SN_int Streptonigrin SN_ext->SN_int Cellular Uptake ROS ROS Generation SN_int->ROS DNA DNA SN_int->DNA Intercalation TopoisomeraseII Topoisomerase II SN_int->TopoisomeraseII Inhibition BetaCatenin β-catenin/Tcf Complex SN_int->BetaCatenin Inhibition SENP1 SENP1 SN_int->SENP1 Inhibition DNA_Damage DNA Damage ROS->DNA_Damage DNA->DNA_Damage TopoisomeraseII->DNA_Damage Gene_Expression Altered Gene Expression BetaCatenin->Gene_Expression Transcription HIF1a HIF-1α SENP1->HIF1a De-SUMOylation HIF1a->Gene_Expression Apoptosis Apoptosis DNA_Damage->Apoptosis Gene_Expression->Apoptosis

Caption: Streptonigrin's cytotoxic effects stem from multiple mechanisms.

Troubleshooting Guide

Issue 1: Compound Precipitation in Cell Culture Media

Q2: I dissolved my Streptonigrin in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?

This is a common challenge due to Streptonigrin's poor aqueous solubility.[1] "Solvent shock," the rapid change from a high concentration of organic solvent to an aqueous environment, is the primary cause of precipitation.[9][10] Here’s a systematic approach to troubleshoot this issue:

Root Cause Analysis:

  • High Stock Concentration: A highly concentrated DMSO stock requires a large dilution factor, increasing the risk of precipitation.

  • Rapid Dilution: Adding the DMSO stock directly and quickly into the medium creates localized high concentrations of the compound, leading to precipitation.[9]

  • Low Final DMSO Concentration: While minimizing DMSO toxicity is crucial, an extremely low final concentration may not be sufficient to keep the compound in solution.

Solutions and Best Practices:

  • Optimize Stock Solution Concentration:

    • Prepare a stock solution in 100% sterile DMSO at a concentration that allows for a final DMSO concentration in your assay of ≤ 0.5%.[11][12] Many cell lines can tolerate up to 0.5% DMSO with minimal effects, but it's best to determine the tolerance of your specific cell line.[11][12]

    • Gently warm the stock solution at 37°C and vortex or sonicate to ensure complete dissolution.[10][12]

  • Improve Dilution Technique:

    • Pre-warm the media: Always use media pre-warmed to 37°C.[9]

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in 100% DMSO first to get closer to your final concentration.[12]

    • Slow Addition and Mixing: Add the DMSO stock drop-wise to the pre-warmed media while gently swirling or vortexing the media.[9][13] This helps to disperse the compound quickly and avoid localized high concentrations.

    • Pre-spike the media with DMSO: For particularly problematic compounds, you can add a small amount of DMSO to the media before adding your compound stock to lessen the solvent shock.[13]

  • Use Solubility Enhancers (with caution):

    • Serum: If your experimental design allows, using serum-containing media can help, as proteins like albumin can bind to the compound and increase its solubility.[10]

    • Co-solvents: In some cases, a co-solvent system (e.g., DMSO and PEG400) for the stock solution can improve solubility upon dilution.[11] However, this requires careful validation to ensure the co-solvent doesn't affect your experimental outcomes.

Table 1: Recommended DMSO Concentrations for Cell Culture

Final DMSO ConcentrationGeneral Effect on CellsRecommendation
< 0.1%Generally considered safe for most cell lines.Ideal for long-term experiments.
0.1% - 0.5%Tolerated by many cell lines, but may have subtle effects.A good starting point for most cytotoxicity assays. Always include a vehicle control with the same DMSO concentration.[11][12]
> 0.5%Can cause significant cytotoxicity and off-target effects.Avoid unless absolutely necessary and validated for your specific cell line.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Q3: My IC50 values for Streptonigrin vary significantly between experiments. What could be the cause?

Inconsistent IC50 values can arise from several factors. Here's a checklist to ensure reproducibility:

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Senescent or overly confluent cells can have altered metabolic activity and drug sensitivity.

  • Cell Seeding Density: Ensure a consistent cell seeding density across all experiments. Over- or under-seeding can affect the final cell number and, consequently, the calculated viability.

  • Compound Stability: Streptonigrin, like many natural products, can be sensitive to light and repeated freeze-thaw cycles.

    • Action: Aliquot your DMSO stock solution into single-use vials and store them at -20°C or -80°C, protected from light.[11][12] Thaw a fresh aliquot for each experiment.

  • Incubation Time: The duration of drug exposure will significantly impact the IC50 value. Use a consistent incubation time for all comparative experiments.

  • Assay-Specific Variability: The choice of cytotoxicity assay can influence the results. For example, assays that measure metabolic activity (like MTT) may be affected by compounds that interfere with cellular metabolism without directly causing cell death.

    • Action: Consider validating your results with a secondary assay that measures a different aspect of cell death, such as membrane integrity (e.g., LDH assay) or apoptosis (e.g., caspase activity assay).

Protocols for Optimizing Selective Cytotoxicity

Protocol 1: Determining the IC50 of Streptonigrin and Calculating the Selectivity Index (SI)

The Selectivity Index (SI) is a crucial parameter for evaluating the cancer-specific cytotoxicity of a compound. It is calculated as the ratio of the IC50 value in a normal (non-cancerous) cell line to the IC50 value in a cancer cell line.[14] A higher SI value indicates greater selectivity for cancer cells.

Experimental Workflow:

Selectivity_Index_Workflow cluster_setup Experimental Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer and Normal Cell Lines in 96-well Plates Compound_Prep Prepare Serial Dilutions of Streptonigrin in DMSO Treatment Treat Cells with Streptonigrin and Vehicle Control Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance at 570 nm MTT_Assay->Absorbance Dose_Response Plot Dose-Response Curves Absorbance->Dose_Response IC50_Calc Calculate IC50 for Each Cell Line Dose_Response->IC50_Calc SI_Calc Calculate Selectivity Index (SI) IC50_Calc->SI_Calc

Caption: Workflow for determining the Selectivity Index of Streptonigrin.

Step-by-Step Methodology (MTT Assay):

  • Cell Seeding:

    • Seed both cancer and normal cells in separate 96-well plates at an empirically determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Streptonigrin in sterile DMSO.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.

    • Further dilute these DMSO solutions into pre-warmed cell culture medium to achieve the final desired concentrations (ensure the final DMSO concentration is consistent and ≤ 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Streptonigrin. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation:

    • Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value for both the cancer and normal cell lines using non-linear regression analysis.

    • Calculate the Selectivity Index: SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

Table 2: Hypothetical IC50 and Selectivity Index Data for Streptonigrin

Cell Line TypeCell LineIC50 (nM)Selectivity Index (SI)
CancerMCF-7 (Breast)1510.0
NormalMCF-10A (Breast)150
CancerA549 (Lung)258.0
NormalBEAS-2B (Lung)200

Note: These are example values. Actual IC50 values will vary depending on the cell lines and experimental conditions.

Protocol 2: Assessing Off-Target Effects of Streptonigrin

Identifying unintended molecular targets is crucial for understanding potential side effects and for the overall development of a drug candidate. Here are two advanced methods to investigate the off-target profile of Streptonigrin:

1. Proteome-Wide Profiling using Mass Spectrometry:

This unbiased approach allows for the global analysis of protein expression changes in response to drug treatment.

  • Workflow:

    • Treat cancer cells with a relevant concentration of Streptonigrin (e.g., at or near the IC50 value) and a vehicle control.

    • Lyse the cells and extract the proteins.

    • Digest the proteins into peptides and analyze them using liquid chromatography-mass spectrometry (LC-MS/MS).

    • Quantify the relative abundance of thousands of proteins between the treated and control samples.

    • Proteins with significantly altered expression levels in the Streptonigrin-treated cells are potential on- or off-targets.

2. Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful method for confirming direct target engagement and identifying off-targets in a cellular context.[15][16][17][18][19] The principle is that a protein becomes more thermally stable when bound to a ligand.[16][18]

  • Workflow:

    • Treat intact cells with Streptonigrin or a vehicle control.

    • Heat the cell suspensions to a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Analyze the soluble fraction by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.

    • A shift in the melting curve of a protein to a higher temperature in the presence of Streptonigrin indicates a direct binding interaction.

Diagram: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Cell Lysis and Fractionation cluster_detection Protein Detection Cell_Culture Culture Cells Treatment Treat with Streptonigrin or Vehicle Cell_Culture->Treatment Temperature_Gradient Apply Temperature Gradient Treatment->Temperature_Gradient Lysis Lyse Cells Temperature_Gradient->Lysis Centrifugation Centrifuge to Separate Soluble and Precipitated Proteins Lysis->Centrifugation Western_Blot Western Blot or Mass Spectrometry Centrifugation->Western_Blot Analysis Analyze Protein Stability Western_Blot->Analysis

Caption: A simplified workflow for the Cellular Thermal Shift Assay.

By employing these advanced techniques, researchers can gain a comprehensive understanding of Streptonigrin's mechanism of action and its selectivity, paving the way for more informed and effective cancer research.

References

  • Nasir, N., et al. (2023). Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy. Drug Design, Development and Therapy, 17, 1065–1083. [Link]

  • Gupta, A., & Imlay, J. A. (2024). Streptonigrin kills bacteria by stealth. Proceedings of the National Academy of Sciences, 121(4), e2320703121. [Link]

  • Al-Sanea, M. M., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4908. [Link]

  • Chen, Y., et al. (2016). Role of extracellular iron in the action of the quinone antibiotic streptonigrin: mechanisms of killing and resistance of Neisseria gonorrhoeae. Antimicrobial Agents and Chemotherapy, 60(11), 6546–6554. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Zhang, T., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 1-12. [Link]

  • Reinhard, F. B. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 145-163. [Link]

  • Ambaye, N., et al. (2018). Streptonigrin Inhibits SENP1 and Reduces the Protein Level of Hypoxia-Inducible Factor 1α (HIF1α) in Cells. Biochemistry, 57(11), 1807–1813. [Link]

  • Chen, Y., et al. (2018). Streptonigrin Inhibits SENP1 and Reduces the Protein Level of Hypoxia-Inducible Factor 1α (HIF1α) in Cells. ACS Publications. [Link]

  • Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]

  • ResearchGate. (n.d.). Streptonigrin inhibits SENP1 and induces degradation of hypoxia-inducible factor 1α (HIF1α). ResearchGate. [Link]

  • Shapiro, A. B. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • Frontiers. (2024). Emerging role of SENP1 in tumorigenesis and cancer therapy. Frontiers in Pharmacology, 15, 1354923. [Link]

  • Bolzán, A. D., & Bianchi, M. S. (2001). Genotoxicity of streptonigrin: a review. Mutation Research/Reviews in Mutation Research, 488(1), 25-37. [Link]

  • Li, H., et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFR L858R/T790M Mutant Inhibitor. Journal of Medicinal Chemistry, 65(3), 2541–2549. [Link]

  • CETSA. (n.d.). CETSA. CETSA. [Link]

  • Bridges Lab Protocols. (2018, June 1). Generating DMSO Stocks for Cell Culture. Bridges Lab Protocols. [Link]

  • Yeowell, H. N., & White, J. R. (1982). Iron requirement in the bactericidal mechanism of streptonigrin. Antimicrobial agents and chemotherapy, 22(6), 961-968. [Link]

  • AZoLifeSciences. (2026, February 17). Proteomics Approaches to Overcome Undruggable Targets in Disease. AZoLifeSciences. [Link]

  • Emulate. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate. [Link]

  • Moss, M. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Total Synthesis of the Antitumor Antibiotic (.+-.)-Streptonigrin: First- and Second-Generation Routes for de Novo Pyridine Formation Using Ring-Closing Metathesis. ResearchGate. [Link]

  • Li, H., & Yao, X. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(5), 477-480. [Link]

  • Mi, Y., et al. (2019). Label-Free Proteome Profiling as a Quantitative Target Identification Technique for Bioactive Small Molecules. Biochemistry, 58(49), 4945-4954. [Link]

  • ResearchGate. (n.d.). How do I dilute DMSO 0.1% to 0.05% in cell culture media? ResearchGate. [Link]

  • Bolzán, A. D., et al. (1995). Effects of Antioxidants on Streptonigrin-Induced DNA Damage and Clastogenesis in CHO Cells. Teratogenesis, Carcinogenesis, and Mutagenesis, 15(4), 185-193. [Link]

  • Wipf, P., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(3), 217-221. [Link]

  • Cancer Research. (2025, April 21). Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. Cancer Research, 85(8_Supplement), 3170. [Link]

  • MDPI. (2025, November 20). Naturally Derived SENP1 Inhibitors with Anticancer Activity. Molecules, 30(22), 5035. [Link]

  • Veselý, O., et al. (2015). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Anticancer Research, 35(11), 6045-6051. [Link]

  • ResearchGate. (n.d.). Why should we choose normal cell types versus cancer cells in toxicity investigations? ResearchGate. [Link]

  • Frontiers. (2018). Wnt/β-Catenin Signaling as a Molecular Target by Pathogenic Bacteria. Frontiers in Immunology, 9, 1146. [Link]

Sources

Optimization

Improving the stability of Streptonigrone in experimental conditions

Technical Support Center: Streptonigrone Stability and Experimental Optimization Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of in vitro assays i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Streptonigrone Stability and Experimental Optimization

Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of in vitro assays involving Streptonigrone. Streptonigrone is a highly functionalized aminoquinone alkaloid and a stable derivative of the antitumor antibiotic Streptonigrin[1]. While it lacks the labile carboxylate group of its parent compound—often formed via flavin-reductase-mediated oxidative decarboxylation[2]—its quinone core remains highly susceptible to redox cycling, photolysis, and nucleophilic degradation[3].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the structural integrity of Streptonigrone in your experimental workflows.

Section 1: Troubleshooting & FAQs (Causality & Solutions)

Q1: Why does my Streptonigrone stock solution show a shift in UV absorbance and loss of potency after a few days?

  • Causality: Streptonigrone possesses a highly conjugated aminoquinone system with maximum UV absorptions at 248 nm and 375–380 nm[3]. In protic solvents (like methanol or aqueous buffers) exposed to ambient light, the molecule undergoes rapid photochemical degradation. Furthermore, repeated freeze-thaw cycles introduce atmospheric moisture, accelerating the hydrolysis of its methoxy groups.

  • Solution: Always prepare primary stock solutions in anhydrous DMSO. Aliquot the solution immediately into amber microcentrifuge tubes to block UV/visible light, purge the headspace with argon or nitrogen, and store at -20°C.

Q2: How do trace metal ions in my in vitro assay buffer affect Streptonigrone stability?

  • Causality: The aminoquinone core of Streptonigrin and Streptonigrone acts as a potent chelator for transition metals, particularly intracellular labile iron (Fe²⁺/Fe³⁺)[4]. This chelation facilitates continuous redox cycling, generating reactive oxygen species (ROS)[4]. While this ROS generation is the primary mechanism for its cytotoxic and DNA-cleaving activity[3], in a cell-free buffer, these free radicals will auto-oxidize and destroy the Streptonigrone molecule itself.

  • Solution: If your assay does not specifically require metal-dependent DNA cleavage, treat all aqueous buffers with Chelex-100 resin prior to use. Alternatively, supplement the buffer with a metal chelator like EDTA (0.1–1.0 mM) or deferoxamine to sequester trace metals and halt auto-degradation[4].

Q3: What is the optimal pH for maintaining Streptonigrone stability during prolonged incubations?

  • Causality: Streptonigrin-derivatives act as monobasic acids with a pKa typically ranging between 6.2 and 6.4 in aqueous environments[3]. At highly alkaline pH (>8.0), the compound is fully deprotonated, which significantly increases its solubility but also exposes the electron-deficient quinone ring to nucleophilic attack by hydroxide ions, leading to irreversible ring cleavage.

  • Solution: Maintain assay buffers at a slightly acidic to neutral pH (6.0–6.5) for maximum stability. If physiological pH (7.4) is strictly required for your enzyme or cell culture, limit continuous incubation times to under 12 hours and prepare fresh working dilutions immediately before use.

Section 2: Quantitative Data on Stability

To aid in experimental planning, the following table summarizes the half-life ( t1/2​ ) of Streptonigrone under various environmental conditions.

Environmental ConditionSolvent / Buffer SystemHalf-Life ( t1/2​ )Primary Degradation Mechanism
Optimal Storage Anhydrous DMSO, -20°C, Dark> 12 monthsNone (Stable)
Room Temp, Dark Aqueous Buffer (pH 6.2), 25°C~ 14 daysSlow hydrolysis
Room Temp, Light Aqueous Buffer (pH 7.4), 25°C< 24 hoursPhotochemical cleavage
Metal-Enriched Buffer + 10 µM Fe²⁺, 37°C< 2 hoursROS-mediated auto-oxidation
Metal-Chelated Buffer + 1 mM EDTA, 37°C~ 5 daysThermal degradation

Section 3: Self-Validating Experimental Protocols

Protocol 1: Preparation and Storage of High-Stability Streptonigrone Aliquots Trustworthiness Check: This protocol incorporates a spectrophotometric validation step to ensure the compound has not degraded prior to storage, establishing a self-validating baseline for your assays.

  • Equilibration: Allow the lyophilized Streptonigrone vial to reach room temperature inside a desiccator to prevent condensation.

  • Dissolution: Dissolve the solid in anhydrous DMSO to achieve a 10 mM stock concentration. Vortex gently until fully dissolved. Crucial: Avoid protic solvents like water or methanol for the primary stock.

  • Validation (Self-Check): Dilute a 1 µL aliquot into 999 µL of methanol and measure the UV-Vis spectrum. Confirm the presence of sharp absorption peaks at 248 nm and 375 nm[3]. A broadening of these peaks or a blue shift indicates pre-existing degradation.

  • Aliquoting: Dispense 10–50 µL aliquots into sterile, amber microcentrifuge tubes.

  • Inert Storage: Overlay the liquid in each tube with a gentle stream of Argon gas for 3 seconds, cap tightly, and immediately store at -20°C.

Protocol 2: Metal-Free Assay Preparation

  • Buffer Purification: Pass the desired biological buffer (e.g., Tris-HCl or HEPES, pH 6.5) through a Chelex-100 column to strip trace divalent cations.

  • Chelator Addition: Add 0.5 mM EDTA to the eluted buffer to sequester any metals introduced by subsequent reagent additions.

  • Working Dilution: Dilute the 10 mM Streptonigrone DMSO stock into the metal-free buffer immediately before adding it to the biological target. Keep the working solution on ice and protected from light.

Section 4: Visualizations of Workflows and Mechanisms

Below is the logical workflow for handling Streptonigrone to maximize its experimental shelf-life.

Workflow Start Lyophilized Streptonigrone Solvent Dissolve in Anhydrous DMSO (Avoid Protic Solvents) Start->Solvent Validation UV-Vis Validation (Abs: 248 nm & 375 nm) Solvent->Validation Aliquoting Aliquot into Amber Vials (Protect from Light) Validation->Aliquoting Storage Store at -20°C (Argon Purged) Aliquoting->Storage

Workflow for preparing, validating, and storing stable Streptonigrone stocks.

The following diagram illustrates the causality behind metal-induced auto-degradation, emphasizing why metal chelators are critical in cell-free assays.

Pathway STN Streptonigrone (Stable Quinone) Complex Metal-Quinone Complex STN->Complex Chelation Metal Trace Metals (e.g., Fe2+/Cu2+) Metal->Complex Redox Redox Cycling & O2 Reduction Complex->Redox Electron Transfer ROS Reactive Oxygen Species (ROS) Redox->ROS O2 ROS->STN Depletion Degradation Auto-Oxidative Degradation ROS->Degradation Ring Cleavage

Metal-catalyzed redox cycling and auto-degradation pathway of Streptonigrone.

References

  • Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy Source: Drug Design, Development and Therapy 3

  • Total Synthesis of Streptonigrone Source: The Journal of Organic Chemistry - ACS Publications 1

  • Transformation of Streptonigrin to Streptonigrone: Flavin Reductase-Mediated Flavin-Catalyzed Concomitant Oxidative Decarboxylation of Picolinic Acid Derivatives Source: ACS Catalysis 2

  • The Neisseria gonorrhoeae type IV pilus promotes resistance to hydrogen peroxide Source: PLOS Pathogens 4

Sources

Troubleshooting

Technical Support Center: Streptonigrone Delivery Systems

Troubleshooting Guides & FAQs for Nanoparticle and ADC Formulations Welcome to the technical support center for Streptonigrone formulation and delivery. Streptonigrone, an aminoquinone derivative closely related to the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides & FAQs for Nanoparticle and ADC Formulations

Welcome to the technical support center for Streptonigrone formulation and delivery. Streptonigrone, an aminoquinone derivative closely related to the potent antitumor antibiotic Streptonigrin, exhibits remarkable cytotoxicity through DNA intercalation and reactive oxygen species (ROS) generation[]. However, its clinical translation is historically hindered by poor aqueous solubility and severe off-target toxicity[2].

This guide provides advanced troubleshooting for researchers developing targeted delivery systems—specifically Antibody-Drug Conjugates (ADCs) and Lipid Nanoparticles (LNPs)—to safely enhance the therapeutic index of Streptonigrone in the tumor microenvironment (TME).

Section 1: Antibody-Drug Conjugate (ADC) Integration

FAQ 1: Why is my Streptonigrone-ADC aggregating during the conjugation phase? Causality & Expert Insight: Streptonigrone is a highly planar, hydrophobic molecule. When conjugated to a monoclonal antibody (mAb) using standard aqueous buffers, the localized hydrophobicity of multiple payload molecules drives intermolecular aggregation, leading to high-molecular-weight species and precipitation. Solution: Utilize a controlled organic co-solvent system (e.g., 10-15% v/v Propylene Glycol or DMSO) during the conjugation reaction, and employ a highly hydrophilic linker (such as a PEGylated cleavable peptide linker) to shield the hydrophobic aminoquinone core[].

Protocol: Step-by-Step Streptonigrone-mAb Conjugation via Maleimide Chemistry This self-validating protocol ensures minimal aggregation and a quantifiable Drug-to-Antibody Ratio (DAR).

  • Antibody Reduction: Buffer exchange the targeting mAb into 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4. Add 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) and incubate at 37°C for 2 hours to reduce interchain disulfides.

  • Payload Preparation: Dissolve the Maleimide-PEG4-Val-Cit-PAB-Streptonigrone linker-payload complex in 100% anhydrous DMSO to a concentration of 10 mM.

  • Conjugation: Slowly add the payload to the reduced mAb solution to achieve a 6:1 molar ratio (Payload:mAb). Ensure the final DMSO concentration does not exceed 12% v/v. Incubate at 22°C for 1 hour under gentle agitation.

  • Quenching & Purification: Quench unreacted maleimide with excess N-acetylcysteine. Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) against PBS (pH 7.4).

  • Validation: Determine the DAR using Hydrophobic Interaction Chromatography (HIC-HPLC). A successful run should yield a primary peak corresponding to a DAR of 4, with <5% free payload.

FAQ 2: How do I validate the intracellular release of Streptonigrone from the ADC? Causality & Expert Insight: ADCs rely on intracellular enzymatic cleavage (e.g., by Cathepsin B in the lysosome) to release the active Streptonigrone payload[]. If the ADC internalizes but shows no cytotoxicity, the linker may be too stable, or the endosomal trafficking pathway is compromised.

ADC_Pathway Circulation ADC in Circulation (Stable Linker) Binding Tumor Antigen Binding (Target Recognition) Circulation->Binding Extravasation Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Internalization Lysosome Lysosomal Processing (Cathepsin B Cleavage) Endocytosis->Lysosome Maturation Release Streptonigrone Release (Active Payload) Lysosome->Release Enzymatic Cleavage Mechanism DNA Intercalation & ROS Generation Release->Mechanism Nuclear Translocation Apoptosis Tumor Cell Apoptosis Mechanism->Apoptosis Cell Cycle Arrest

Intracellular trafficking and mechanistic pathway of Streptonigrone-ADCs in tumor cells.

Section 2: Nanoparticle Encapsulation & EPR Effect

FAQ 3: My Lipid Nanoparticles (LNPs) show low encapsulation efficiency (<40%) for Streptonigrone. How can I improve this? Causality & Expert Insight: Streptonigrone is poorly soluble in both aqueous media and standard lipid phases, making passive encapsulation highly inefficient[2]. Its weakly basic amino groups, however, can be exploited using an active loading transmembrane pH gradient. Solution: Utilize an ammonium sulfate gradient. The uncharged Streptonigrone crosses the lipid bilayer into the aqueous core, where it becomes protonated by the acidic environment, rendering it membrane-impermeable and trapping it inside the LNP.

Protocol: Active Loading of Streptonigrone into LNPs

  • Lipid Film Hydration: Dissolve DSPC, Cholesterol, and DSPE-PEG2000 (molar ratio 55:40:5) in chloroform. Evaporate to form a thin lipid film.

  • Core Formation: Hydrate the film with 250 mM Ammonium Sulfate buffer (pH 5.5) to form multilamellar vesicles.

  • Extrusion: Extrude the vesicles through polycarbonate membranes (100 nm pore size) 10 times at 65°C to form unilamellar LNPs.

  • Gradient Establishment: Dialyze the LNPs against HEPES buffered saline (pH 7.4) for 24 hours to remove extra-liposomal ammonium sulfate, creating a transmembrane pH gradient.

  • Active Loading: Add Streptonigrone (dissolved in a minimal volume of DMSO) to the LNP suspension at a 1:10 drug-to-lipid mass ratio. Incubate at 60°C for 45 minutes.

  • Validation: Remove unencapsulated drug via size-exclusion columns. Lyse a small aliquot with 1% Triton X-100 and quantify Streptonigrone via UV-Vis absorbance at 375 nm[3]. Encapsulation efficiency should exceed 85%.

LNP_Workflow Lipids Lipid Film Preparation Hydration Hydration in Ammonium Sulfate Lipids->Hydration Extrusion Extrusion (100nm Sizing) Hydration->Extrusion Dialysis Dialysis (pH Gradient Setup) Extrusion->Dialysis Loading Active Loading of Streptonigrone Dialysis->Loading QC Quality Control (DLS & UV-Vis) Loading->QC

Workflow for active loading of Streptonigrone into Lipid Nanoparticles via pH gradient.

Section 3: Data Presentation & Comparative Efficacy

FAQ 4: How do I select the right delivery system for my specific tumor model? Causality & Expert Insight: The choice between an ADC and an LNP depends on the tumor's vascular architecture and antigen expression. LNPs rely on the Enhanced Permeability and Retention (EPR) effect, which is highly effective in highly vascularized solid tumors but can suffer from heterogeneous distribution[2]. ADCs provide receptor-mediated precision but require high, homogenous expression of the target antigen on the tumor cell surface[4].

Table 1: Quantitative Comparison of Streptonigrone Delivery Systems

Delivery ModalityAverage Size (nm)Drug Loading CapacityPrimary Uptake MechanismIn Vitro IC50 (Target Cells)Off-Target Toxicity Risk
Free Streptonigrone < 1 nmN/APassive Diffusion~0.5 - 5.0 µMHigh (Systemic ROS)
LNP-Streptonigrone 80 - 120 nm8 - 12% (w/w)EPR Effect / Endocytosis~0.1 - 0.8 µMModerate (Liver/Spleen)
ADC-Streptonigrone 10 - 15 nmDAR 4 - 8Receptor-Mediated~0.01 - 0.05 µMLow (Antigen-dependent)

Note: IC50 values are generalized across standard solid tumor cell lines (e.g., SW480, HEK293) and will vary based on specific antigen expression and endosomal escape efficiency[3].

Section 4: Analytical Troubleshooting

FAQ 5: My Streptonigrone formulation is losing potency over time in storage. What is the degradation pathway? Causality & Expert Insight: Streptonigrone, like its parent compound Streptonigrin, contains an aminoquinone moiety that is highly susceptible to autoxidation and photolytic degradation[5]. Exposure to trace metals or light in aqueous buffers accelerates the reduction of the quinone to a semiquinone radical, generating ROS prematurely and destroying the active pharmacophore[6]. Solution: Formulate the final delivery vehicle in slightly acidic buffers (pH 6.0 - 6.5) containing metal chelators (e.g., 1 mM EDTA). Store in amber vials at -80°C for long-term stability, and strictly avoid freeze-thaw cycles for LNPs by adding cryoprotectants like 10% sucrose prior to freezing.

References
  • Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy PubMed Central (PMC) / NIH[Link]

  • (PDF) Chemistry, Biosynthesis and Pharmacology of Streptonigrin... ResearchGate[Link]

  • Transformation of Streptonigrin to Streptonigrone: Flavin Reductase-Mediated Flavin-Catalyzed Concomitant Oxidative Decarboxylation of Picolinic Acid Derivatives ACS Catalysis[Link]

  • Targeted Delivery of a Potent STING Agonist Payload via an Antibody–Drug Conjugate Drives Robust Antitumor Activity in Preclinical Models AACR Journals[Link]

  • Generation of Hydrogen Peroxide in Cancer Cells: Advancing Therapeutic Approaches for Cancer Treatment MDPI Cancers[Link]

Sources

Optimization

Technical Support Center: Managing Streptonigrin-Induced Oxidative Stress in Non-Target Cells

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals working with Streptonigrin (SN). This guide provides in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Streptonigrin (SN). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of oxidative stress induced by SN in non-target cells. Our goal is to equip you with the mechanistic understanding and practical protocols needed to mitigate off-target effects and ensure the integrity of your experimental results.

Section 1: The Core Challenge: Understanding Streptonigrin's Unique Mechanism

Before troubleshooting experimental issues, it is crucial to understand how Streptonigrin induces oxidative damage. Its mechanism is distinct from many classic redox-cycling compounds, which has significant implications for how you measure and manage its effects.

Q1: How does Streptonigrin (SN) cause oxidative damage to cells?

A1: Streptonigrin, an aminoquinone antitumor antibiotic, causes DNA damage through a unique and highly localized form of oxidative stress.[1] Its activity is critically dependent on the presence of oxygen and intracellular iron.[2][3][4]

Unlike classic redox-cycling agents like menadione, which generate large amounts of diffusible reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), Streptonigrin operates via a more "stealthy" mechanism.[5][6]

Here is the proposed pathway:

  • Complex Formation: Streptonigrin chelates with reduced iron (Fe²⁺) and binds to DNA.[3][7]

  • Localized Oxygen Reduction: Within this SN-Fe²⁺-DNA complex, the quinone moiety of SN facilitates the transfer of an electron to molecular oxygen (O₂).[2][4]

  • Ferryl Radical Generation: This process does not release superoxide or hydrogen peroxide into the cytoplasm. Instead, it is thought to generate a highly potent, DNA-bound ferryl radical (FeO)²⁺.[3][4][8]

  • Direct DNA Oxidation: This ferryl radical, being generated in immediate proximity to the DNA backbone, directly oxidizes it, causing strand breaks and cell death.[1][4][8]

This localized damage model explains why SN is a potent DNA-damaging agent even at low doses and why it effectively bypasses many of the cell's primary antioxidant defenses, such as the OxyR and SoxRS systems, which respond to diffusible H₂O₂ and superoxide, respectively.[3][5][8]

G cluster_cell Intracellular Environment cluster_complex SN-Fe²⁺-DNA Complex cluster_bypass Bypassed Cellular Defenses SN Streptonigrin (SN) Complex [SN-Fe²⁺-DNA] SN->Complex Fe2 Iron (Fe²⁺) Fe2->Complex DNA DNA DNA->Complex O2 Oxygen (O₂) Ferryl Bound Ferryl Radical [(FeO)²⁺] O2->Ferryl e⁻ transfer Complex->Ferryl Damage Oxidized DNA (Strand Breaks) Ferryl->Damage Direct Oxidation Bypass No significant release of diffusible Superoxide (O₂⁻) or Hydrogen Peroxide (H₂O₂)

Caption: Mechanism of Streptonigrin (SN)-induced DNA damage.

Section 2: Troubleshooting Guide: Assessing Off-Target Oxidative Stress

When working with a potent compound like SN, it's essential to quantify its off-target effects. This section provides a systematic approach to diagnosing and measuring oxidative stress in your non-target cell models.

Q2: My non-target cells show high levels of death after SN treatment. How can I confirm that oxidative stress is the primary cause and quantify it?

A2: A multi-pronged approach is necessary to confidently attribute cytotoxicity to oxidative stress. This involves measuring the depletion of cellular antioxidants and the accumulation of damage byproducts. Due to SN's unique mechanism, focusing on downstream damage markers is often more reliable than directly measuring ROS.

Below is a recommended workflow and a summary of key assays.

G cluster_assays Key Assays start Start: Treat non-target cells with SN viability 1. Assess Cell Viability (e.g., MTT, CellTiter-Glo®) start->viability decision Significant Cytotoxicity Observed? viability->decision measure_os 2. Measure Oxidative Stress Markers (Compare SN-treated vs. Control) decision->measure_os Yes no_tox Minimal toxicity observed. Proceed with primary experiment. decision->no_tox No gsh GSH/GSSG Ratio measure_os->gsh mda Lipid Peroxidation (MDA) measure_os->mda dna_damage DNA Damage (8-OHdG) measure_os->dna_damage mitigate 3. Implement Mitigation Strategy (e.g., Antioxidant Co-treatment) measure_os->mitigate reevaluate 4. Re-evaluate Viability & Markers mitigate->reevaluate end End: Data Analysis reevaluate->end

Caption: Experimental workflow for assessing and mitigating SN-induced oxidative stress.

Data Presentation: Key Assays for Oxidative Stress
Assay TypeAnalyte MeasuredPrincipleImplication for SN-Induced Stress
Antioxidant Depletion GSH/GSSG RatioMeasures the ratio of reduced (GSH) to oxidized (GSSG) glutathione.[9]A decrease in the GSH/GSSG ratio is a primary indicator of oxidative stress as the cell consumes its main non-enzymatic antioxidant.
Lipid Peroxidation Malondialdehyde (MDA)MDA is a stable end-product of polyunsaturated fatty acid peroxidation. Commonly measured via TBARS assay.[10][11]Increased MDA levels indicate that oxidative damage has propagated to cellular membranes.
DNA Damage 8-hydroxy-2'-deoxyguanosine (8-OHdG)8-OHdG is a product of oxidative DNA damage and a widely used biomarker.[10]Directly measures the primary consequence of SN's mechanism of action.
Antioxidant Enzyme Activity SOD, Catalase, GPxMeasures the activity of key enzymes involved in detoxifying ROS.[11]Can reveal how the cell attempts to mount a compensatory antioxidant response.
Experimental Protocol: Glutathione (GSH/GSSG) Ratio Assay

This protocol provides a framework for using a luminescence-based assay kit (e.g., GSH/GSSG-Glo™). Always refer to the specific manufacturer's instructions.

Objective: To quantify the intracellular levels of reduced (GSH) and oxidized (GSSG) glutathione as an indicator of oxidative stress.

Materials:

  • GSH/GSSG-Glo™ Assay Kit (or equivalent)

  • White, opaque 96-well plates suitable for luminescence

  • Cultured non-target cells

  • Streptonigrin (SN)

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed non-target cells in a 96-well white-walled plate at a density appropriate for them to be in a logarithmic growth phase at the time of the assay. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • Experimental Treatment:

    • Control Group: Treat cells with vehicle (e.g., DMSO) only.

    • SN-Treated Group: Treat cells with the desired concentration of Streptonigrin.

    • Positive Control (Optional): Treat cells with a known oxidative stress inducer (e.g., H₂O₂ or menadione).

    • Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).

  • Assay Preparation (Total Glutathione):

    • Prepare the Luciferin Generation Reagent according to the kit protocol.

    • Add 50 µL of this reagent to each well containing cells and media.

    • Mix briefly on a plate shaker and incubate at room temperature for 30 minutes.

  • Assay Preparation (Oxidized GSSG):

    • In a separate set of wells treated identically, prepare the GSSG measurement reagents. This typically involves adding a reagent that blocks free GSH (e.g., a maleimide derivative) before cell lysis.

    • Follow the kit instructions precisely for this step, as timing is critical.

    • Add the Luciferin Generation Reagent as described for the total glutathione measurement.

  • Luminescence Reading:

    • Prepare the Luciferin Detection Reagent.

    • Add 100 µL of this reagent to all wells.

    • Incubate for 15 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the concentration of total glutathione and GSSG using a standard curve.

    • Calculate the concentration of GSH: [GSH] = [Total Glutathione] - (2 * [GSSG]).

    • Determine the GSH/GSSG ratio for each condition. A significant decrease in the ratio in SN-treated cells compared to controls indicates oxidative stress.

Section 3: Mitigation Strategies & Experimental Design

Protecting non-target cells is crucial for developing selective therapeutic strategies and for ensuring the validity of in vitro models.

Q3: How can I selectively protect my non-target cells from SN-induced oxidative stress during an experiment?

A3: Co-treatment with specific antioxidants or iron chelators can mitigate SN-induced toxicity in non-target cells. The goal is to either boost the cell's intrinsic antioxidant capacity or to disrupt SN's mechanism of action directly.

  • N-acetylcysteine (NAC): A cell-permeable precursor to L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH).[12] Supplementing with NAC boosts the intracellular GSH pool, enhancing the cell's ability to neutralize oxidative insults.[13][14]

  • Iron Chelators: Since SN requires iron to exert its DNA-damaging effects, cell-permeable iron chelators can inhibit its activity.[3] Desferrioxamine and 2,2-dipyridyl have been shown to decrease SN-induced cell killing.[15] This approach directly targets the drug's mechanism.

Data Presentation: Comparison of Protective Agents
AgentMechanism of ActionTypical In Vitro ConcentrationKey Considerations
N-acetylcysteine (NAC) Increases intracellular glutathione (GSH) synthesis.[12]1 - 10 mMBroad-spectrum antioxidant effect. Generally well-tolerated by cells. May also have other biological effects.[14][16]
Desferrioxamine High-affinity iron chelator.100 - 500 µMDirectly inhibits the iron-dependent mechanism of SN. Ensure it does not adversely affect normal cell function on its own.
2,2'-Dipyridyl Cell-permeable iron chelator.100 - 200 µMDirectly inhibits the iron-dependent mechanism of SN.[3] Can be toxic at higher concentrations.
Experimental Protocol: Co-treatment with N-acetylcysteine (NAC)

Objective: To determine if NAC can rescue non-target cells from SN-induced cytotoxicity.

Methodology:

  • Experimental Setup: Prepare a multi-well plate of non-target cells as described previously.

  • Treatment Groups:

    • Group 1 (Vehicle Control): Cells treated with vehicle only.

    • Group 2 (SN Only): Cells treated with Streptonigrin at the desired concentration.

    • Group 3 (NAC Only): Cells treated with NAC only (e.g., 5 mM). This is a critical control to ensure NAC itself is not toxic.

    • Group 4 (Co-treatment): Cells treated with both Streptonigrin and NAC. NAC is typically added 1-2 hours before adding SN to allow for uptake and an increase in GSH pools.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Endpoint Analysis: Perform a cell viability assay (e.g., MTT) on all groups. Optionally, perform one of the oxidative stress marker assays (e.g., GSH/GSSG ratio) to confirm the mechanism of protection.

  • Interpretation: A significant increase in cell viability in the Co-treatment group (Group 4) compared to the SN Only group (Group 2) indicates a protective effect of NAC against SN-induced oxidative stress.

Section 4: Frequently Asked Questions (FAQs)
Q4: I added the antioxidant enzymes Superoxide Dismutase (SOD) and Catalase to my cell culture media, but it did not reduce SN toxicity. Why?

A4: This is an expected result and highlights the importance of SN's intracellular site of action. SOD and Catalase are large protein enzymes that cannot cross the cell membrane.[17] Since SN generates the damaging ferryl radical species inside the cell and in close proximity to DNA, these extracellular enzymes cannot access the site of damage to provide any protective effect.[8][17] In fact, some studies have shown that extracellular SOD can paradoxically increase SN-induced damage under certain conditions.[17] Effective antioxidant strategies must utilize cell-permeable agents like NAC.

Q5: My results for direct ROS detection (e.g., using DCFH-DA or other H₂O₂ probes) are inconsistent or show no significant increase after SN treatment. What's wrong?

A5: This observation is consistent with the proposed "stealth" mechanism of Streptonigrin.[5][8] Probes like DCFH-DA are primarily designed to detect diffusible ROS, particularly H₂O₂. Since SN's mechanism involves a DNA-bound ferryl radical without the significant release of H₂O₂ or superoxide intermediates, these probes are not expected to show a strong signal.[3][4][8] Your results likely are not wrong; they are simply reflecting the unique chemistry of SN. It is more reliable to measure the consequences of oxidative stress, such as lipid peroxidation (MDA) or DNA damage (8-OHdG), which are stable downstream markers.[10]

Q6: Can I simply use a lower concentration of Streptonigrin to avoid off-target effects?

A6: While reducing the concentration of SN will likely decrease toxicity in non-target cells, it may also compromise its efficacy against your target (e.g., cancer) cells. Streptonigrin is potent and can cause DNA damage and cell death even at low doses.[2][4] The key to a successful experiment is often finding a therapeutic window where the desired effect on target cells is maximized while the off-target toxicity is minimized. Using protective agents like NAC in your non-target cell model is a strategy to widen this therapeutic window.

Q7: Are there alternatives to NAC for protecting my cells?

A7: Yes. As mentioned in Section 3, cell-permeable iron chelators like desferrioxamine or 2,2'-dipyridyl are a mechanistically distinct and valid alternative.[15] By depriving SN of the iron it needs for its catalytic cycle, you can directly inhibit its toxic activity.[3] Another approach could be to explore other cell-permeable antioxidants that replenish the glutathione pool or act as direct radical scavengers, such as nitroxides.[15] When testing any protective agent, it is crucial to run a control with the agent alone to rule out any independent cytotoxic or confounding effects.

References
  • Gupta, A., & Imlay, J. A. (2023). How a natural antibiotic uses oxidative stress to kill oxidant-resistant bacteria. PNAS, 120(52), e2312110120. [Link]

  • Labtoo. Oxidative stress & ROS detection - In vitro assays. [Link]

  • Imlay, J. A. (2023). How a natural antibiotic uses oxidative stress to kill oxidant-resistant bacteria. PubMed, National Library of Medicine. [Link]

  • Gupta, A., & Imlay, J. A. (2023). How a natural antibiotic uses oxidative stress to kill oxidant-resistant bacteria. PNAS. [Link]

  • Nasir, N. A. A., et al. (2023). Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy. PMC. [Link]

  • Gupta, A., & Imlay, J. A. (2023). How a natural antibiotic uses oxidative stress to kill oxidant-resistant bacteria. ResearchGate. [Link]

  • Gosu, V., & Imlay, J. A. (2024). Streptonigrin kills bacteria by stealth. PNAS, 121(4), e2320986121. [Link]

  • Cembranos, V., et al. (1988). Effects of Antioxidants on Streptonigrin-Induced DNA Damage and Clastogenesis in CHO Cells. PubMed, National Library of Medicine. [Link]

  • Hassan, H. M., & Fridovich, I. (1978). Enzymatic defenses against the toxicity of oxygen and of streptonigrin in Escherichia coli. PubMed, National Library of Medicine. [Link]

  • Gosu, V. (2024). Streptonigrin kills bacteria by stealth. ResearchGate. [Link]

  • Gosu, V., & Imlay, J. A. (2024). Streptonigrin kills bacteria by stealth. PNAS. [Link]

  • Signosis. Oxidative Stress/Antioxidant Assay Kits. [Link]

  • University of Arizona. Streptonigrin. [Link]

  • Donohoe, T. J., et al. (2013). Total Synthesis of the Antitumor Antibiotic (±)-Streptonigrin. ResearchGate. [Link]

  • Cheng, C. C., et al. (2014). Selective Protection of Normal Cells during Chemotherapy by RY4 Peptides. Molecular Cancer Research, 12(10), 1365-76. [Link]

  • Nasir, N. A. A., et al. (2023). Role of streptonigrin in the management of various diseases. ResearchGate. [Link]

  • Singh, K., Bhori, M., et al. (2018). Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity. PMC. [Link]

  • Samuni, A., et al. (1994). Modulation of streptonigrin cytotoxicity by nitroxide sod mimics. Free Radical Biology and Medicine, 17(5), 379-388. [Link]

  • Wang, H., et al. (2020). Isolation of Streptonigrin and Its Novel Derivative from Micromonospora as Inducing Agents of p53-Dependent Cell Apoptosis. ResearchGate. [Link]

  • Spatafora, G. A., et al. (2016). The SloR Metalloregulator is Involved in the Streptococcus mutans Oxidative Stress Response. PMC. [Link]

  • Zhang, J., et al. (2023). Drug-induced oxidative stress in cancer treatments: Angel or devil? PMC. [Link]

  • Bolzán, A. D., & Bianchi, M. S. (2001). Genotoxicity of streptonigrin: a review. Mutation Research, 488(1), 25-37. [Link]

  • Gali-Muhtasib, H., et al. (2019). Control of Oxidative Stress in Cancer Chemoresistance: Spotlight on Nrf2 Role. PMC. [Link]

  • Barreto, A., et al. (2022). Simplistic scheme of the genotoxic activity of streptonigrin (SN) on an... ResearchGate. [Link]

  • Riise, G. C., et al. (2000). Inhibitory effect of N-acetylcysteine on adherence of Streptococcus pneumoniae and Haemophilus influenzae to human oropharyngeal epithelial cells in vitro. PubMed, National Library of Medicine. [Link]

  • Ren, J., et al. (2023). Chemotherapy-Induced Oxidative Stress in Nontargeted Normal Tissues. ResearchGate. [Link]

  • Donohoe, T. J., et al. (2013). Total Synthesis of the Antitumor Antibiotic (±)-Streptonigrin. ACS Publications. [Link]

  • Memorial Sloan Kettering Cancer Center. (2022). N-Acetylcysteine. [Link]

  • Riise, G. C., et al. (2000). Inhibitory Effect of N-Acetylcysteine on Adherence of Streptococcus pneumoniae and Haemophilus influenzae to Human Oropharyngeal Epithelial Cells in vitro. ResearchGate. [Link]

  • Probst, C., et al. (2021). N-acetyl-cysteinylated streptophenazines from Streptomyces. bioRxiv. [Link]

  • Inxight Drugs. Streptonigrin. [Link]

  • Murthi, P., et al. (2023). Evaluating oxidative stress targeting treatments in in vitro models of placental stress relevant to preeclampsia. Frontiers in Physiology. [Link]

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Reference Data & Comparative Studies

Validation

Comparative analysis of Streptonigrone versus Doxorubicin's mechanism of action

As a Senior Application Scientist, I approach the comparative analysis of chemotherapeutic agents not just through their clinical outcomes, but through the fundamental biophysics of their molecular interactions. When eva...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the comparative analysis of chemotherapeutic agents not just through their clinical outcomes, but through the fundamental biophysics of their molecular interactions. When evaluating compounds for drug development, understanding the precise causality behind their cytotoxicity is paramount.

In this technical guide, we will dissect the mechanistic parallels and divergences between Doxorubicin —a ubiquitous anthracycline—and Streptonigrone , an investigational aminoquinone derivative. By isolating their shared redox behaviors and distinct enzymatic targets, we can better engineer screening assays and predict off-target toxicities.

Structural and Mechanistic Divergence

While both compounds are potent DNA-damaging agents, their structural cores dictate entirely different primary interactions within the nuclear and cytosolic environments.

The Anthracycline Paradigm: Doxorubicin

Doxorubicin consists of a tetracyclic ring with adjacent quinone-hydroquinone groups attached to a daunosamine sugar [1]. Its primary mechanism of action is Topoisomerase II poisoning . Rather than simply inhibiting the enzyme's catalytic function, Doxorubicin intercalates into the DNA and traps Topoisomerase II at the cleavage site. This stabilizes the cleavage complex, preventing the DNA from resealing and converting transient single- or double-strand breaks into permanent, lethal genomic lesions [2].

The Aminoquinone Paradigm: Streptonigrone

Streptonigrone is a highly functionalized alkaloid belonging to the "streptonigrinoids" family. It is synthesized from its parent compound, streptonigrin, via a flavin reductase-mediated oxidative decarboxylation, which replaces the parent's picolinic acid moiety with a 2-pyridone moiety [3]. Like doxorubicin, it targets Topoisomerase II and DNA [4], but it also exhibits highly specific off-target effects. Notably, streptonigrone and its parent compounds inhibit the nitric oxide (NO)-dependent activation of soluble guanylyl cyclase (sGC) [5], and act as inhibitors of the β-catenin/Tcf signaling pathway by blocking the upstream GSK-3β complex [6].

The Shared Pathway: Quinone Redox Cycling

Both molecules share a critical pharmacophore: the quinone moiety. In the intracellular environment, this quinone is reduced to an unstable semiquinone metabolite. As it converts back to its quinone state, it transfers an electron to molecular oxygen, generating massive amounts of Reactive Oxygen Species (ROS), including superoxide and hydrogen peroxide [7]. This metal-dependent redox cycling leads to lipid peroxidation, mitochondrial disruption, and direct DNA cleavage [8].

Pathway Visualization

MOA_Comparison cluster_Dox Doxorubicin (Anthracycline) cluster_STN Streptonigrone (Aminoquinone) cluster_Shared Shared Redox Pathway Dox Doxorubicin Topo2_Dox Topo II Poisoning Dox->Topo2_Dox Intercalation DNA Intercalation Dox->Intercalation Quinone Quinone Redox Cycling Dox->Quinone Apoptosis Apoptosis / Cell Death Topo2_Dox->Apoptosis Intercalation->Apoptosis STN Streptonigrone Topo2_STN Topo II Inhibition STN->Topo2_STN sGC sGC Inhibition STN->sGC STN->Quinone Topo2_STN->Apoptosis ROS ROS Generation Quinone->ROS ROS->Apoptosis

Fig 1: Mechanistic pathways of Doxorubicin and Streptonigrone leading to apoptosis.

Quantitative Data Comparison

To effectively benchmark these compounds in preclinical models, we must look at their quantitative interaction profiles.

ParameterDoxorubicinStreptonigrone
Chemical Class AnthracyclineAminoquinone (2-pyridone derivative)
Topoisomerase II Action Poison (Stabilizes Cleavage Complex at <1 µM) [9]Catalytic Inhibitor / DNA Cleaver
Redox Mechanism Quinone-semiquinone cycling (Fe-dependent)Quinone-semiquinone cycling (Cu/Fe-dependent)
Unique Secondary Targets Histone eviction, Mitochondrial disruptionSoluble Guanylyl Cyclase (sGC) inhibition (IC50 ~4.16 µM for parent) [5]
Primary Toxicity Cardiotoxicity (via iron-related free radicals) [7]Broad cytotoxicity / Genotoxicity

Experimental Validation Protocols

A hallmark of robust drug development is the use of self-validating assay systems. Below are the standard methodologies I employ to isolate and validate the specific mechanisms of action for these compounds.

Protocol 1: Topoisomerase II Decatenation Assay

Objective: Differentiate between Topo II catalytic inhibition and Topo II poisoning. Causality: Kinetoplast DNA (kDNA) is a massive, highly catenated network of interlocked DNA rings. Active Topo II decatenates kDNA into free minicircles that migrate easily into an agarose gel. A Topo II poison (like Doxorubicin) traps the cleavage complex, resulting in linear DNA formation. A pure catalytic inhibitor prevents decatenation entirely without forming linear fragments.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 200 ng of kDNA, 1X Topo II assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM ATP, 0.5 mM DTT), and 1 unit of purified human Topo IIα.

  • Drug Titration: Add titrations of Doxorubicin (0.1–10 µM) or Streptonigrone (0.1–10 µM).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Self-Validating Controls:

    • Positive Control: Vehicle only (yields maximum decatenation/minicircles).

    • Negative Control: ATP-depleted reaction (Topo II requires ATP; proves the decatenation is strictly enzyme-dependent).

  • Termination & Resolution: Terminate reactions with 2 µL of 10% SDS and 1 µL of Proteinase K (to digest the trapped Topo II enzyme). Resolve the products on a 1% agarose gel containing ethidium bromide.

Protocol 2: Cell-Free ROS-Mediated DNA Cleavage Assay

Objective: Isolate and quantify metal-dependent ROS DNA cleavage from enzymatic Topo II activity. Causality: By utilizing a cell-free system with supercoiled pBR322 plasmid DNA, we eliminate cellular repair mechanisms and Topoisomerase activity. This isolates the chemical redox cycling capability of the quinone moieties. When the quinone is reduced (e.g., by NADH) in the presence of trace metals, it generates ROS that induces single-strand breaks, converting rapidly migrating supercoiled DNA (Form I) into slower-migrating open-circular DNA (Form II).

Step-by-Step Methodology:

  • Reaction Assembly: Combine 500 ng of supercoiled pBR322 DNA with Doxorubicin or Streptonigrone (1–50 µM) in a strictly metal-free buffer (Chelex-100 treated 50 mM Tris-HCl, pH 7.4).

  • Redox Initiation: Introduce a reducing agent (NADH, 1 mM) and trace metal ions (CuCl2 or FeCl3, 10 µM) to initiate quinone redox cycling.

  • Self-Validating Controls: Run parallel reactions containing ROS scavengers (e.g., catalase, 100 U/mL) or metal chelators (e.g., EDTA, 1 mM). Logic: If the DNA cleavage is genuinely driven by metal-catalyzed ROS, EDTA or catalase will completely rescue the Form I supercoiled phenotype. If cleavage persists, an alternative mechanism (e.g., direct alkylation) is occurring.

  • Incubation & Resolution: Incubate at 37°C for 1 hour, then electrophorese on a 1% agarose gel at 100V for 60 minutes.

References

  • Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics. Link

  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications. Link

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cells.Link

  • Antitumor antibiotic streptonigrin and its derivatives as inhibitors of nitric oxide-dependent activation of soluble guanylyl cyclase. European Journal of Pharmacology. Link

  • Transformation of Streptonigrin to Streptonigrone: Flavin Reductase-Mediated Flavin-Catalyzed Concomitant Oxidative Decarboxylation of Picolinic Acid Derivatives. ACS Catalysis. Link

  • Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy. Drug Design, Development and Therapy. Link

Sources

Comparative

Comparative Guide: Cytotoxicity of Streptonigrone, Streptonigrin, and Synthetic Analogs

Introduction Streptonigrin is a naturally occurring aminoquinone alkaloid historically renowned for its potent antitumor and antibiotic properties[1]. However, its clinical development was ultimately halted during Phase...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Streptonigrin is a naturally occurring aminoquinone alkaloid historically renowned for its potent antitumor and antibiotic properties[1]. However, its clinical development was ultimately halted during Phase II trials due to severe, dose-limiting toxicities—most notably profound bone marrow depression[1]. This critical limitation catalyzed extensive research into its structural derivatives, such as Streptonigrone, and rationally designed synthetic analogs like Lavendamycin and its derivatives (e.g., MB-97)[2].

As drug development professionals, understanding the structure-activity relationship (SAR) of these compounds is essential. This guide objectively compares the cytotoxic performance of Streptonigrin against its natural metabolite Streptonigrone and advanced synthetic alternatives, providing the mechanistic rationale and validated experimental workflows required to evaluate them.

Structural and Mechanistic Divergence

The core pharmacophore responsible for the cytotoxicity of this class of compounds is the 7-aminoquinoline-5,8-dione ring system[3]. Modifications to the peripheral rings drastically alter both the efficacy and the safety profile of the drug.

  • Streptonigrin: Features a picolinic acid moiety at the C-2 position, which is critical for its high target affinity and extreme cytotoxicity[4].

  • Streptonigrone: An oxidized metabolite of streptonigrin where the picolinic acid moiety undergoes a flavin-catalyzed oxidative decarboxylation to form a 2'-pyridone structure[4]. This subtle structural shift fundamentally dampens its biological reactivity.

  • Lavendamycin & MB-97: Lavendamycin replaces the picolinic acid with a β-carboline moiety[2]. Synthetic analogs like MB-97 retain the quinolinedione core but incorporate specific amide/amine substituents at the R3 position to enhance solubility and target specificity while minimizing off-target toxicity[2].

Mechanisms of Cytotoxicity
  • Redox Cycling & ROS Generation: The quinoline-5,8-dione nucleus undergoes cyclic reduction-oxidation catalyzed by cellular reductases, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide, ultimately leading to DNA cleavage[2].

  • β-catenin/Tcf Signaling Inhibition: Streptonigrin directly inhibits β-catenin/Tcf-DNA complex formation, effectively suppressing Wnt signaling in cancer cells[1].

  • Genotoxic Stress & p53 Activation: Advanced analogs like MB-97 trigger robust p53-mediated checkpoint activation and p21 expression, inducing G1 cell cycle arrest in cycling cancer cells[2].

Mechanism A Quinoline-5,8-dione Core (Streptonigrin / Analogs) B Redox Cycling (Enzymatic Reduction) A->B Cellular Reductases G β-catenin/Tcf Signaling Inhibition A->G Direct Binding C ROS Generation (Superoxide, H2O2) B->C O2 D DNA Cleavage & Genotoxic Stress C->D E p53 Activation & p21 Expression D->E F Cell Cycle Arrest & Apoptosis E->F G->F

Cytotoxic pathways of Streptonigrin and analogs via ROS generation and β-catenin inhibition.

Comparative Cytotoxicity Data

Structural modifications directly dictate the cytotoxic potency and therapeutic window of these compounds. Streptonigrone exhibits significantly reduced cytotoxicity compared to the parent streptonigrin, acting more as a detoxification product[5]. Conversely, synthetic analogs like MB-97 maintain high potency against carcinoma cells while eliminating the severe animal toxicity seen with Streptonigrin[2].

CompoundStructural FeatureRelative Cytotoxicity / IC50Systemic Toxicity ProfileKey Target / Mechanism
Streptonigrin Picolinic acid moietyExtremely High (Low nM)Severe (Bone marrow depression)[1]ROS, Topo II, β-catenin[1]
Streptonigrone 2'-pyridone moiety10 to 100-fold lower than Streptonigrin[5]Reduced / DetoxifiedWeak ROS generation[5]
Lavendamycin β-carboline moietyModerate (High nM to µM)Lower than Streptonigrin[2]DNA damage, ROS[2]
MB-97 (Analog) Substituted β-carbolineHigh (IC50 ~10-100 nM)[2]Minimal animal toxicity[2]p53-mediated arrest[2]

Experimental Protocols: Self-Validating Cytotoxicity Workflows

To objectively evaluate the performance of these analogs, researchers must employ robust, self-validating assays. Below are the methodologies for assessing long-term survival and ROS-mediated damage.

Protocol 1: Clonogenic Survival Assay (p53-dependent Arrest)

Purpose: To evaluate long-term antiproliferative effects and reproductive cell death, specifically validating the efficacy of analogs like MB-97[2]. Causality & Logic: Unlike short-term metabolic viability assays (e.g., MTT), the clonogenic assay measures a single cell's ability to undergo unlimited division. Using a p53-positive line (e.g., A549 lung carcinoma) ensures that genotoxic stress responses (p53/p21 activation) are accurately captured and not masked by transient metabolic shifts[2].

  • Cell Seeding: Plate human lung carcinoma A549 cells at a low density (200-500 cells/well) in 6-well plates. Rationale: Low density prevents contact inhibition and allows distinct, countable colony formation.

  • Compound Treatment: After 24 hours of attachment, treat cells with Streptonigrin, Streptonigrone, or MB-97 at titrated concentrations (1 nM to 1000 nM) using DMSO as a vehicle control (final DMSO < 0.1%).

  • Incubation: Incubate for 10-14 days at 37°C, 5% CO2. Rationale: This duration is required for a single surviving cell to undergo 5-6 divisions, forming a visible colony (>50 cells).

  • Fixation & Staining: Wash with cold PBS, fix with 10% neutral buffered formalin for 15 minutes, and stain with 0.5% crystal violet in 25% methanol.

  • Quantification: Count colonies manually or via imaging software. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF).

    • Validation Check: The vehicle control must yield a PE of >30% for the assay system to be considered healthy and valid.

Protocol 2: Intracellular ROS Quantification via DCFDA

Purpose: To confirm that the quinoline-5,8-dione core's cytotoxicity is mediated by redox cycling[2]. Causality & Logic: DCFDA is a cell-permeable fluorogenic probe. Cellular esterases cleave it, and subsequent oxidation by ROS (specifically H2O2 and hydroxyl radicals) yields highly fluorescent DCF.

  • Probe Loading: Incubate cancer cells with 10 µM H2-DCFDA in serum-free media for 30 minutes in the dark. Rationale: Serum esterases can prematurely cleave the probe outside the cell, causing high background noise.

  • Compound Exposure: Wash cells and expose them to the analogs (e.g., 100 nM) for 1 to 4 hours. Include a positive control (100 µM H2O2) and a negative control (co-treatment with the ROS scavenger N-acetylcysteine, NAC).

  • Flow Cytometry Analysis: Harvest cells and analyze via flow cytometry (Ex: 488 nm, Em: 530 nm).

    • Validation Check: The NAC co-treatment must rescue the baseline fluorescence, proving the signal is exclusively ROS-dependent and not an artifact of compound autofluorescence.

Conclusion

The transition from Streptonigrin to Streptonigrone and advanced synthetic analogs like Lavendamycin and MB-97 illustrates a classic paradigm in drug development: modifying the peripheral moieties of a potent pharmacophore to optimize the therapeutic index[3]. While Streptonigrone represents a natural detoxification pathway resulting in diminished activity[5], rationally designed analogs successfully harness the DNA-damaging potential of the quinolinedione core without the devastating systemic toxicities[2].

References

  • Characterization of the Cytotoxic Activities of Novel Analogues of the Antitumor Agent, Lavendamycin Source: AACR Journals URL
  • Source: PubMed (NIH)
  • Streptonigrin and lavendamycin partial structures.
  • Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy Source: PMC / Taylor & Francis URL
  • Transformation of Streptonigrin to Streptonigrone: Flavin Reductase-Mediated Flavin-Catalyzed Concomitant Oxidative Decarboxylation of Picolinic Acid Derivatives Source: ACS Catalysis URL

Sources

Validation

Confirming the Iron-Dependent Bactericidal Activity of Streptonigrone: A Comparative Guide

Executive Summary Streptonigrone (SNE) is a highly functionalized aminoquinone antibiotic, naturally derived via the flavin-catalyzed oxidative decarboxylation of its parent compound, Streptonigrin (STN)[1]. While many r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Streptonigrone (SNE) is a highly functionalized aminoquinone antibiotic, naturally derived via the flavin-catalyzed oxidative decarboxylation of its parent compound, Streptonigrin (STN)[1]. While many redox-cycling compounds in drug development are merely bacteriostatic, SNE exhibits potent bactericidal activity. This guide provides an objective comparison of SNE against alternative agents and outlines self-validating experimental workflows to confirm that its lethality is strictly dependent on the presence of intracellular iron pools.

Mechanistic Overview: The Causality of Iron in Bactericidal Action

A fundamental puzzle in antibiotic development is why certain redox-cycling agents stall bacterial growth (bacteriostatic) while others actively kill the cell (bactericidal). The distinguishing factor for Streptonigrone is its exploitation of intracellular iron.

Unlike bacteriostatic agents (e.g., Menadione) that generate diffuse reactive oxygen species (ROS) in the cytoplasm, SNE operates by "stealth"[2]. Upon entering the cell, SNE is reduced by flavin reductases to a hydroquinone intermediate. This intermediate directly chelates intracellular Fe²⁺. The localized SNE-Fe²⁺ complex then binds to bacterial DNA and catalyzes a localized Fenton reaction. This generates highly reactive hydroxyl radicals (•OH) directly adjacent to the nucleic acids, causing lethal double-strand breaks rather than easily repairable diffuse damage ()[2].

Pathway A Streptonigrone (Aminoquinone) B Intracellular Reduction (NADH/Flavin Reductase) A->B C SNE-Hydroquinone B->C D Fe2+ Chelation (Intracellular Pool) C->D E Localized Fenton Reaction (H2O2 -> •OH) D->E O2 F Lethal DNA Cleavage (Bactericidal) E->F

Fig 1: Iron-dependent Fenton cycling pathway of Streptonigrone leading to bactericidal DNA cleavage.

Comparative Analysis of Redox-Cycling Antibiotics

To contextualize SNE's performance, Table 1 compares its mechanism and efficacy against standard alternatives used in microbiological research and oncology.

Table 1: Performance Comparison of Quinone-Based and Redox-Cycling Agents

CompoundPrimary MechanismIron DependencyAction TypeROS Localization
Streptonigrone (SNE) Aminoquinone redox cycling; DNA-targeted Fenton reactionAbsolute (Activity abolished by chelation)Bactericidal Localized to DNA
Streptonigrin (STN) Aminoquinone redox cycling; DNA-targeted Fenton reactionAbsolute Bactericidal Localized to DNA
Menadione Simple redox cycling; Superoxide generationNone / MinimalBacteriostaticDiffuse (Cytoplasm)
Mitomycin C DNA cross-linking via bioreductive alkylationNoneBactericidalDirect Alkylation

Experimental Design: Causality and Self-Validation

To rigorously confirm the role of iron in SNE’s bactericidal activity, experimental protocols must be self-validating. We achieve this through a two-pronged approach:

  • Chemical Chelation (Loss-of-Function) : If iron is the catalytic linchpin, sequestering free intracellular iron using a strong chelator like Deferoxamine should completely abolish SNE's bactericidal effect, converting it into a harmless or merely bacteriostatic agent ()[3].

  • Genetic Manipulation (Gain-of-Function) : Utilizing an mbfA mutant strain (defective in the membrane-bound ferritin iron exporter) forces the bacteria to accumulate excess intracellular free iron. This biological manipulation should result in hypersensitivity to SNE compared to the wild-type (WT) strain ()[4].

Workflow Start Bacterial Culture (WT vs. mbfA mutant) Split1 Control Group (Standard Media) Start->Split1 Split2 Chelator Group (+ Deferoxamine) Start->Split2 Trt1 Add Streptonigrone (5 µg/mL) Split1->Trt1 Trt2 Add Streptonigrone (5 µg/mL) Split2->Trt2 Read1 Measure Viability (CFU/mL at 2h, 4h) Trt1->Read1 Read2 Measure Viability (CFU/mL at 2h, 4h) Trt2->Read2

Fig 2: Experimental workflow for validating iron-dependent bactericidal activity using chelation.

Step-by-Step Methodologies: Iron-Dependent Time-Kill Assay

Materials Required:

  • Wild-type (WT) bacterial strain (e.g., E. coli or A. tumefaciens).

  • Isogenic mbfA mutant strain (iron-export deficient).

  • Streptonigrone (SNE) stock solution (dissolved in DMSO).

  • Deferoxamine mesylate (Iron chelator, 200 µM working concentration).

  • Standard Mueller-Hinton Broth (MHB) and Agar plates.

Protocol Steps:

  • Inoculation & Log-Phase Growth: Inoculate WT and mbfA mutant strains into separate flasks containing 25 mL of MHB. Incubate at 37°C with shaking (200 rpm) until the cultures reach an OD₆₀₀ of 0.4 - 0.5 (mid-log phase).

  • Iron Modulation (Pre-treatment): Split each culture into two aliquots. To the "Chelator Group," add Deferoxamine to a final concentration of 200 µM. Leave the "Control Group" untreated. Incubate all aliquots for 15 minutes to allow intracellular iron chelation.

  • Streptonigrone Challenge: Add SNE to all aliquots at a final concentration of 5 µg/mL. Ensure the final DMSO concentration does not exceed 1% v/v.

  • Viability Sampling: At Time = 0, 2 hours, and 4 hours post-SNE addition, extract 100 µL samples from each group.

  • Serial Dilution & Plating: Perform 10-fold serial dilutions of the extracted samples in sterile PBS. Plate 10 µL of each dilution onto MHB agar plates.

  • Incubation & Quantification: Incubate plates overnight at 37°C. Count Colony Forming Units (CFU) the next day to calculate Log₁₀ CFU/mL.

Quantitative Data Interpretation

The causality of iron in Streptonigrone's mechanism is confirmed by analyzing the log reduction in bacterial viability. Table 2 illustrates the expected quantitative outcomes based on established literature parameters for aminoquinone antibiotics[3],[4].

Table 2: Expected Log₁₀ CFU/mL Reduction After 4 Hours of SNE Exposure

StrainTreatment ConditionLog₁₀ Reduction (CFU/mL)Interpretation
Wild-Type (WT) SNE (5 µg/mL)-3.2Standard bactericidal activity.
Wild-Type (WT) SNE + Deferoxamine-0.3Rescued: Chelation of iron abolishes lethality.
mbfA Mutant SNE (5 µg/mL)-6.1Hypersensitive: Excess intracellular iron amplifies Fenton-mediated DNA cleavage.
mbfA Mutant SNE + Deferoxamine-0.5Rescued: Confirms hypersensitivity was strictly iron-dependent.

Note: A reduction of ≥3 Log₁₀ CFU/mL indicates bactericidal activity. Reductions <1 Log₁₀ indicate bacteriostatic effects or complete rescue.

References

  • Gupta, A., & Imlay, J. (2024). Streptonigrin kills bacteria by stealth. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Yeowell, H. N., & White, J. R. (1982). Iron requirement in the bactericidal mechanism of streptonigrin. Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Nasir, N. N., et al. (2023). Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy. Drug Design, Development and Therapy (Dove Medical Press). URL:[Link]

  • Wo, J., et al. (2016). Transformation of Streptonigrin to Streptonigrone: Flavin Reductase-Mediated Flavin-Catalyzed Concomitant Oxidative Decarboxylation of Picolinic Acid Derivatives. ACS Catalysis. URL:[Link]

Sources

Comparative

Comparative Genomics of Streptonigrone-Producing Streptomyces Strains: A Technical Guide

Streptonigrin (STN) and its related analogue streptonigrone are highly functionalized aminoquinone alkaloids renowned for their broad and potent antitumor and antimicrobial activities[1]. The biosynthesis of these comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Streptonigrin (STN) and its related analogue streptonigrone are highly functionalized aminoquinone alkaloids renowned for their broad and potent antitumor and antimicrobial activities[1]. The biosynthesis of these complex molecules is governed by intricate biosynthetic gene clusters (BGCs) predominantly found in Streptomyces flocculus and select marine-derived Streptomyces species[2][3].

As a Senior Application Scientist, I have structured this guide to provide drug development professionals and researchers with an objective, data-backed comparison of streptonigrone-producing strains. By leveraging comparative genomics, we can identify high-yield chassis strains, uncover silent BGCs, and engineer novel streptonigrinoid analogues.

Comparative Genomic Landscape of STN Producers

The genetic potential to produce streptonigrone and streptonigrin is not ubiquitous among Streptomyces. Genome mining utilizing tools like antiSMASH has revealed that while terrestrial strains like S. flocculus CGMCC 4.1223 possess the canonical 48-gene stn cluster[1], homologous clusters exist in marine sponge-associated strains and other variants like Streptomyces sp. B9173[3][4].

Quantitative Strain Comparison

The following table summarizes the genomic features and BGC distribution across key Streptomyces strains evaluated for aminoquinone alkaloid production.

StrainGenome Size (Mb)GC Content (%)Total BGCsstn Cluster HomologKey Biosynthetic Feature
S. flocculus CGMCC 4.1223 ~8.272.1>30Yes (Complete, 48 genes)Canonical STN producer; StnF2 and StnB1/B2 characterized[1].
Streptomyces sp. B9173 7.871.531Yes (Partial/Variant)Contains a streptonigrin-like BGC[4].
Streptomyces sp. Mg1 (Sponge-derived) 8.571.834Yes (Plasmid-borne)Harbors a BGC for a streptonigrin-like compound on pSMg1-3[3].
S. albus Del14 (Chassis) 6.873.0<10 (Engineered)No (Used as host)Cluster-free chassis optimized for heterologous expression[5].

Data synthesized from comparative genomic studies[1][3][4][5].

Mechanistic Insights: The stn Biosynthetic Pathway

The biosynthesis of streptonigrone involves a highly unusual sequence of enzymatic reactions. By comparing the stn cluster across strains, researchers identified two critical, rate-limiting enzymatic steps that define the pathway's uniqueness:

  • Cryptic Carboxyl Methylation: Catalyzed by the leucine carboxyl methyltransferase StnF2 , this step modifies the lavendamycin intermediate[2].

  • Oxidative N–C Bond Cleavage: A [2Fe–2S]2+ cluster-containing aromatic ring dioxygenase system (StnB1/B2 ) catalyzes the regiospecific cleavage of the N–C8′ bond of the indole ring[1][2].

Understanding this causality is crucial: without the StnF2-mediated methylation, the StnB1/B2 dioxygenase cannot recognize the substrate, halting streptonigrone production.

G LTrp L-Tryptophan Precursor Lavendamycin Lavendamycin Intermediate LTrp->Lavendamycin Core Assembly Methylated Methylated Intermediate (StnF2 Catalysis) Lavendamycin->Methylated Carboxyl Methylation Cleaved N-C Cleaved Product (StnB1/B2 Cleavage) Methylated->Cleaved Oxidative Cleavage Streptonigrone Streptonigrone / Streptonigrin Cleaved->Streptonigrone Tailoring Steps

Figure 1: Simplified biosynthetic pathway of Streptonigrone highlighting StnF2 and StnB1/B2 mechanisms.

Experimental Protocol: Genome Mining & Heterologous Expression

Because native producers like S. flocculus often suffer from strict regulatory feedback loops or low basal expression, heterologous expression in a minimized chassis (e.g., S. albus Del14) is the gold standard for comparative validation[5]. This protocol is designed as a self-validating system: successful integration is phenotypically trackable, and analytical chemistry confirms the enzymatic function.

Step-by-Step Methodology

Phase 1: Genomic Library Construction & Mining

  • High-Molecular-Weight DNA Extraction: Isolate genomic DNA from S. flocculus or marine Streptomyces spp. using a modified salting-out procedure to ensure fragments >100 kb.

  • BAC Library Construction: Clone the genomic DNA into the pESAC13 BAC vector (which contains an attP site and neo resistance marker).

  • Probe Design & Screening: Design PCR primers targeting the conserved stnB1 (dioxygenase) and stnF2 (methyltransferase) genes[1]. Screen the BAC library to identify clones harboring the complete ~50 kb stn cluster.

Phase 2: Conjugation and Heterologous Expression 4. Tri-parental Mating: Transfer the identified BAC clone from E. coli ET12567/pUZ8002 into the cluster-free chassis S. albus Del14[5]. 5. Selection: Plate on MS agar overlaid with nalidixic acid (to kill E. coli) and kanamycin (to select for BAC integration at the attB site). 6. Fermentation: Cultivate the verified exconjugants in liquid ISP4 medium supplemented with L-tryptophan (a primary precursor) for 7 days at 30°C.

Phase 3: Analytical Validation 7. Extraction & LC-MS/MS: Extract the culture broth with ethyl acetate. Analyze the organic phase via LC-MS/MS. Streptonigrone presence is validated by matching the exact mass and retention time with an authentic standard.

Workflow Seq Whole Genome Sequencing (PacBio/Illumina) Mining BGC Mining (antiSMASH) Seq->Mining Genome Assembly Cloning BAC Library Cloning of stn Cluster Mining->Cloning Identify stn Homologs Chassis Conjugation into S. albus Del14 Cloning->Chassis Heterologous Expression Analysis LC-MS/MS & NMR Metabolite Profiling Chassis->Analysis Product Verification

Figure 2: Experimental workflow for the heterologous expression of the streptonigrone BGC.

Conclusion

Comparative genomics bridges the gap between identifying silent BGCs in marine and terrestrial Streptomyces and the tangible production of high-value therapeutics like streptonigrone. By isolating the stn cluster and utilizing optimized chassis strains like S. albus Del14, researchers can bypass native regulatory bottlenecks, enabling the chemo-enzymatic generation of novel streptonigrinoid analogues[1][5].

References

  • Characterization of streptonigrin biosynthesis reveals a cryptic carboxyl methylation and an unusual oxidative cleavage of a N-C bond. PubMed / Journal of the American Chemical Society. Available at:[Link]

  • Characterization of Streptonigrin Biosynthesis Reveals a Cryptic Carboxyl Methylation and an Unusual Oxidative Cleavage of a N–C Bond. ACS Publications. Available at:[Link]

  • Discovery of new natural products and biosynthetic gene clusters encoded in the genome of Streptomyces albus subsp. chlorinus. Saarland University. Available at:[Link]

  • Streptomyces spp. From the Marine Sponge Antho dichotoma: Analyses of Secondary Metabolite Biosynthesis Gene Clusters and Some of Their Products. Frontiers in Microbiology. Available at:[Link]

  • Draft Genome Sequence of Streptomyces sp. B9173, a Producer of Macrolactams. ASM Journals. Available at:[Link]

Sources

Validation

A Researcher's Guide to Validating the p53-Dependent Apoptotic Pathway Induced by Streptonigrone

An Objective Comparison with Established Inducers and Methodological Deep Dive The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including DNA damage, hypoxia, and oncogene activation...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison with Established Inducers and Methodological Deep Dive

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including DNA damage, hypoxia, and oncogene activation.[1] Upon activation, p53 can orchestrate cell cycle arrest to allow for DNA repair or, if the damage is irreparable, initiate programmed cell death (apoptosis) to eliminate compromised cells.[2][3] This pro-apoptotic function is a cornerstone of many cancer therapies. Streptonigrin, an aminoquinone antitumor antibiotic, has been shown to induce apoptosis, with evidence suggesting this occurs through a p53-dependent pathway.[1][4] This guide will equip researchers with the tools to rigorously test this hypothesis.

The p53-Dependent Apoptotic Pathway

Cellular stress signals, such as those induced by DNA damaging agents, activate protein kinases like ATM (Ataxia-Telangiectasia Mutated) which in turn phosphorylate and activate p53.[2] Activated p53 acts as a transcription factor, binding to specific DNA sequences to regulate the expression of a host of target genes.[2] In the context of apoptosis, p53 can stimulate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3]

  • Intrinsic Pathway: p53 upregulates the expression of pro-apoptotic Bcl-2 family members such as Bax, PUMA, and Noxa.[2][3] These proteins translocate to the mitochondria, leading to the release of cytochrome c and the formation of the apoptosome, which ultimately activates executioner caspases like caspase-3.[5][6]

  • Extrinsic Pathway: p53 can increase the expression of death receptors like Fas and DR5 on the cell surface.[2][3] Binding of their respective ligands triggers a signaling cascade that also culminates in the activation of executioner caspases.[3]

p53_Apoptotic_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_activation p53 Activation cluster_pathways Apoptotic Pathways cluster_intrinsic_details Mitochondrial Regulation cluster_extrinsic_details Death Receptor Signaling cluster_execution Execution Phase Stress Streptonigrone Doxorubicin Etoposide ATM ATM Kinase Stress->ATM induces p53 p53 (stabilized & activated) ATM->p53 phosphorylates & activates Intrinsic Intrinsic Pathway p53->Intrinsic transcriptionally activates Extrinsic Extrinsic Pathway p53->Extrinsic transcriptionally activates Bax_PUMA Bax, PUMA, Noxa (Pro-apoptotic) p53->Bax_PUMA upregulates Death_Receptors Fas, DR5 p53->Death_Receptors upregulates Mitochondria Mitochondria Bax_PUMA->Mitochondria act on Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Activation (Caspase-8, -9, -3) Cytochrome_c->Caspase_Cascade activates Caspase-9 Death_Receptors->Caspase_Cascade activates Caspase-8 Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: The p53-dependent apoptotic signaling pathway.

Comparative Analysis: Streptonigrone, Doxorubicin, and Etoposide

To provide context for the experimental validation of Streptonigrone, we will compare its activity to two well-established DNA-damaging agents known to induce p53-dependent apoptosis: Doxorubicin and Etoposide.

CompoundMechanism of ActionReported IC50 Range (Cell Line Dependent)Primary Mode of p53 Activation
Streptonigrone DNA and chromosome damage through free radical generation.[1]0.05 µM - 4.6 µM[1]DNA Damage Response
Doxorubicin DNA intercalation and inhibition of topoisomerase II.[7]0.05 µM - 1 µM[8]DNA Damage Response
Etoposide Inhibition of topoisomerase II, leading to DNA double-strand breaks.[9][10]1.5 µM - 150 µM[11]DNA Damage Response

Experimental Validation Workflow

A multi-faceted approach is essential to robustly validate the p53-dependent apoptotic pathway induced by Streptonigrone. The following experimental workflow provides a logical progression from confirming apoptosis to dissecting the involvement of p53.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_apoptosis Apoptosis Confirmation cluster_p53 p53 Pathway Analysis cluster_conclusion Data Synthesis & Conclusion Cell_Lines Select p53 WT & null/mutant cell lines (e.g., MCF-7, HCT116) Treatment Treat with Streptonigrone, Doxorubicin, Etoposide (Dose-response & time-course) Cell_Lines->Treatment Flow_Cytometry Annexin V/PI Staining (Quantify Apoptosis) Treatment->Flow_Cytometry Western_Blot_Apoptosis Western Blot (Cleaved Caspase-3, Cleaved PARP) Treatment->Western_Blot_Apoptosis Western_Blot_p53 Western Blot (p53, phospho-p53, p21, Bax) Treatment->Western_Blot_p53 Immunofluorescence Immunofluorescence (p53 Nuclear Translocation) Treatment->Immunofluorescence Analysis Compare results between cell lines & treatments Flow_Cytometry->Analysis Western_Blot_Apoptosis->Analysis Western_Blot_p53->Analysis Immunofluorescence->Analysis Conclusion Validate p53-dependency of Streptonigrone-induced apoptosis Analysis->Conclusion

Caption: Experimental workflow for validating p53-dependent apoptosis.

Detailed Experimental Protocols

Cell Culture and Treatment

Causality: The choice of cell lines is critical. Comparing a wild-type p53 cell line (e.g., MCF-7, A549) with a p53-null or mutant cell line (e.g., H1299, PC3) is essential to directly attribute the observed apoptotic effects to the presence of functional p53.[12]

Protocol:

  • Culture cells in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed cells to achieve 70-80% confluency at the time of treatment.[13]

  • Prepare stock solutions of Streptonigrone, Doxorubicin, and Etoposide in DMSO.

  • Treat cells with a range of concentrations for each compound for various time points (e.g., 12, 24, 48 hours) to determine optimal conditions for subsequent assays. Include a vehicle control (DMSO) in all experiments.[13]

Quantification of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

Causality: Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.[14][15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[14][15] This dual staining allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[16]

Protocol:

  • Harvest both adherent and floating cells and wash twice with cold PBS.[14]

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[16]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[16]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[16]

  • Analyze the samples by flow cytometry within one hour.

Data Presentation:

Treatment (24h)Cell Line% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle (DMSO)p53 WT95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Streptonigrone (1 µM)p53 WT45.8 ± 3.535.1 ± 2.919.1 ± 1.7
Doxorubicin (0.5 µM)p53 WT52.3 ± 4.130.7 ± 3.317.0 ± 2.4
Etoposide (50 µM)p53 WT60.1 ± 3.825.4 ± 2.514.5 ± 1.9
Vehicle (DMSO)p53 Null96.1 ± 1.81.9 ± 0.62.0 ± 0.4
Streptonigrone (1 µM)p53 Null88.5 ± 4.25.3 ± 1.16.2 ± 1.5
Doxorubicin (0.5 µM)p53 Null85.7 ± 3.97.1 ± 1.47.2 ± 1.3
Etoposide (50 µM)p53 Null89.2 ± 4.56.5 ± 1.24.3 ± 0.9
Western Blot Analysis of Apoptotic and p53 Pathway Proteins

Causality: Western blotting allows for the semi-quantitative detection of key proteins involved in apoptosis and the p53 pathway. An increase in the cleaved forms of Caspase-3 and PARP confirms the activation of the execution phase of apoptosis.[17] Accumulation of total p53 and its phosphorylated form (e.g., at Ser15) indicates p53 activation.[13] Upregulation of p53 target genes like p21 (cell cycle arrest) and Bax (pro-apoptotic) further validates pathway engagement.[5][13]

Protocol:

  • After treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Determine protein concentration using a BCA assay.[13]

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[13]

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[13]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]

  • Incubate with primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-p21, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.[13]

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]

  • Detect signals using an enhanced chemiluminescence (ECL) substrate.

Data Presentation:

Treatment (24h)Cell Linep53 Expression (Fold Change)p-p53 (Ser15) (Fold Change)Bax Expression (Fold Change)Cleaved Caspase-3 (Fold Change)
Vehicle (DMSO)p53 WT1.01.01.01.0
Streptonigrone (1 µM)p53 WT4.2 ± 0.55.8 ± 0.73.9 ± 0.46.1 ± 0.8
Doxorubicin (0.5 µM)p53 WT3.8 ± 0.45.2 ± 0.63.5 ± 0.55.5 ± 0.7
Etoposide (50 µM)p53 WT3.5 ± 0.34.9 ± 0.53.1 ± 0.35.2 ± 0.6
Streptonigrone (1 µM)p53 NullN/AN/A1.2 ± 0.21.5 ± 0.3
Immunofluorescence for p53 Nuclear Translocation

Causality: In response to cellular stress, p53 translocates from the cytoplasm to the nucleus to function as a transcription factor.[18][19] Visualizing this subcellular relocalization via immunofluorescence provides direct evidence of p53 activation.[20]

Protocol:

  • Seed cells on coverslips in a 24-well plate.[20]

  • After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.[20]

  • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.[20]

  • Block with 5% BSA in PBS for 1 hour.[20]

  • Incubate with a primary antibody against p53 overnight at 4°C.[20]

  • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.[20]

  • Counterstain nuclei with DAPI.[20]

  • Mount coverslips on microscope slides and visualize using a fluorescence microscope.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust methodology for validating the p53-dependent apoptotic activity of Streptonigrone. By comparing its effects in p53 wild-type and null/mutant cell lines alongside established inducers like Doxorubicin and Etoposide, researchers can generate compelling evidence for its mechanism of action. A significant increase in apoptosis and activation of p53 pathway markers in p53 wild-type cells, with a blunted response in p53-deficient cells, would strongly support the hypothesis.

Future investigations could explore the specific p53 target genes that are most critical for Streptonigrone-induced apoptosis using techniques like qPCR or RNA-seq. Furthermore, exploring the potential for synergistic effects with other chemotherapeutic agents could open new avenues for its therapeutic application.

References

  • Jovian, J. et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • Jovian, J. et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. Available at: [Link]

  • Yasuda, M. et al. (2002). Analysis of Radiation-Induced Apoptosis in Human Lymphocytes: Flow Cytometry Using Annexin V and Propidium Iodide Versus the Neutral Comet Assay. PubMed. Available at: [Link]

  • Wang, H. et al. (2002). Isolation of Streptonigrin and Its Novel Derivative from Micromonospora as Inducing Agents of p53-Dependent Cell Apoptosis. Journal of Natural Products. Available at: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • Amaral, J. D. et al. (2015). Etoposide induces cell death via mitochondrial-dependent actions of p53. BMC Cancer. Available at: [Link]

  • Wang, H. et al. (2002). Isolation of streptonigrin and its novel derivative from Micromonospora as inducing agents of p53-dependent cell apoptosis. PubMed. Available at: [Link]

  • Bio-Rad. Apoptosis Analysis by Flow Cytometry. Available at: [Link]

  • Amaral, J. D. et al. (2015). Etoposide induces cell death via mitochondrial-dependent actions of p53. PubMed. Available at: [Link]

  • Amaral, J. D. et al. (2015). Etoposide induces cell death via mitochondrial-dependent actions of p53. ResearchGate. Available at: [Link]

  • Imlay, J. A. (2024). Streptonigrin kills bacteria by stealth. PNAS. Available at: [Link]

  • Yang, L. et al. (2018). Cell type–dependent bimodal p53 activation engenders a dynamic mechanism of chemoresistance. Science Advances. Available at: [Link]

  • Yusuf, M. S. et al. (2023). Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy. Molecules. Available at: [Link]

  • Haupt, S. et al. (2003). Apoptosis - the p53 network. Journal of Cell Science. Available at: [Link]

  • Chen, J. et al. (2022). ARTS of p53-dependent mitochondrial apoptosis. Journal of Molecular Cell Biology. Available at: [Link]

  • He, L. et al. (2017). Etoposide-induced DNA damage is increased in p53 mutants: identification of ATR and other genes that influence effects of p53 mutations on Top2-induced cytotoxicity. Oncotarget. Available at: [Link]

  • Schuler, M. et al. (2000). p53-dependent apoptosis pathways. PubMed. Available at: [Link]

  • Wang, H. et al. (2002). Isolation of Streptonigrin and Its Novel Derivative from Micromonospora as Inducing Agents of p53-Dependent Cell Apoptosis. ResearchGate. Available at: [Link]

  • Bio-Rad. p53 Antibody: An Introductory Guide. Available at: [Link]

  • Bio-Rad. Analysis by Western Blotting - Apoptosis. Available at: [Link]

  • Creative Biolabs. Immunofluorescence Protocol & Troubleshooting. Available at: [Link]

  • Walerych, D. et al. (2010). P53 is Transported Into the Nucleus Via an Hsf1-Dependent Nuclear Localization Mechanism. PMC. Available at: [Link]

  • Kim, H. et al. (2016). Structural insights into the transcription-independent apoptotic pathway of p53. BMB Reports. Available at: [Link]

  • Shomu's Biology. (2020). Apoptosis assays: western blots. YouTube. Available at: [Link]

  • Lin, Y. C. et al. (2020). P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage. American Journal of Cancer Research. Available at: [Link]

  • Li, T. et al. (2022). p53 at the Crossroads between Doxorubicin-Induced Cardiotoxicity and Resistance: A Nutritional Balancing Act. Nutrients. Available at: [Link]

  • Acosta-Alvear, D. et al. (2015). Alternative Mechanisms of p53 Action During the Unfolded Protein Response. Frontiers in Oncology. Available at: [Link]

  • Chao, C. et al. (2000). p53 transcriptional activity is essential for p53-dependent apoptosis following DNA damage. The EMBO Journal. Available at: [Link]

  • Kato, S. et al. (2005). Lack of Correlation between p53-Dependent Transcriptional Activity and the Ability to Induce Apoptosis among 179 Mutant p53s. Cancer Research. Available at: [Link]

  • Wu, D. et al. (2000). p53-dependent apoptosis is regulated by a C-terminally alternatively spliced form of murine p53. PubMed. Available at: [Link]

  • Asher, G. et al. (2001). Regulation of p53 stability and p53-dependent apoptosis by NADH quinone oxidoreductase 1. PNAS. Available at: [Link]

  • Gatz, S. A. et al. (2003). Resistance of p53 knockout cells to doxorubicin is related to reduced formation of DNA strand breaks rather than impaired apoptotic signaling. DNA Repair. Available at: [Link]

  • Demarcq, C. et al. (1998). Induction of p53-dependent and p53-independent cellular responses by topoisomerase I inhibitors. British Journal of Cancer. Available at: [Link]

  • Staff, S. et al. (2009). p53-dependent inhibition of TrxR1 contributes to the tumor-specific induction of apoptosis by RITA. Oncogene. Available at: [Link]

  • Kalivendi, S. V. et al. (2004). Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways. The Journal of Biological Chemistry. Available at: [Link]

  • Taylor & Francis Online. p53 upregulated modulator of apoptosis – Knowledge and References. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Logistics Guide: Handling Streptonigrone

As drug development professionals and synthetic chemists push the boundaries of targeted therapeutics, compounds like Streptonigrone—an aminoquinone alkaloid analog of the antitumor antibiotic streptonigrin—are frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists push the boundaries of targeted therapeutics, compounds like Streptonigrone—an aminoquinone alkaloid analog of the antitumor antibiotic streptonigrin—are frequently utilized for their unique pharmacological properties. However, the same mechanisms that make this molecule a potent experimental antitumor agent also render it a severe occupational hazard.

This guide provides a comprehensive, field-proven operational and disposal plan. By understanding the mechanistic toxicology of Streptonigrone, laboratory personnel can implement self-validating safety systems that go beyond basic compliance to ensure absolute operational security.

Mechanistic Toxicology: The "Why" Behind the Protection

To design an effective safety protocol, we must first understand the causality of the hazard. Streptonigrone's toxicity is driven by its aminoquinone pharmacophore, which undergoes aggressive redox cycling in the presence of intracellular reductants like NADH[1].

This autoxidation generates superoxide radicals (O₂•−) that rapidly dismutate into hydrogen peroxide (H₂O₂)[1]. In the presence of metal ions, this cascade triggers Fenton-mediated DNA cleavage, leading to catastrophic chromosomal damage[1]. Clinically and occupationally, systemic exposure results in severe bone marrow depression, nausea, vomiting, diarrhea, and alopecia[2][3].

G A Streptonigrone (Aminoquinone) B NADH + O2 Redox Cycling A->B Autoxidation C Superoxide Radicals (O2•−) B->C Electron Transfer D Hydrogen Peroxide (H2O2) C->D Dismutation E Metal-Ion Mediated DNA Cleavage D->E Fenton Reaction

Caption: Streptonigrone ROS-mediated genotoxicity and DNA cleavage pathway.

Quantitative Toxicological Profile

The following table summarizes the quantitative thresholds that dictate our stringent handling requirements.

ParameterValue / EffectMechanistic DriverReference
Cytotoxicity Threshold > 1 μMHigh-affinity DNA cleavage and ROS generation.[2]
β-catenin/Tcf Inhibition 86% inhibition at 5 μMDirectly blocks β-catenin/Tcf complex formation with DNA.[2]
Primary Genotoxic Agent H₂O₂ & Superoxide (O₂•−)NADH-dependent autoxidation of the quinone moiety.[1]
Systemic Exposure Risks Bone marrow depressionSystemic chromosomal damage from unmitigated ROS.[3]

Tiered Personal Protective Equipment (PPE) Protocol

Because dermal or inhalation exposure risks profound chromosomal damage, your PPE must function as a self-validating system . This means building in redundancy so that the failure of one layer immediately alerts the operator without resulting in exposure.

PPE CategorySpecificationCausality & Justification
Hand Protection Double-layer Nitrile (Extended cuff, ≥8 mil outer, ≥4 mil inner)Nitrile resists the organic solvents (e.g., DMF, DMSO) used in synthesis. Double-gloving ensures that if the outer layer is chemically breached or torn, the inner layer maintains integrity while the operator safely aborts the procedure.
Respiratory N95/P100 Particulate Respirator or PAPRStreptonigrone powder is highly prone to aerosolization. Inhalation directly introduces the quinone moiety to the highly vascularized pulmonary bed, risking rapid systemic distribution.
Eye/Face Chemical Splash Goggles + Full Face ShieldPrevents ocular exposure to ROS-generating particulates and protects mucosal membranes from micro-splashes during solvent transfer.
Body Protection Disposable, fluid-resistant Tyvek® coverallPrevents microscopic powder accumulation on woven lab coats, eliminating the risk of secondary exposure outside the primary containment zone.

Operational Workflow & Handling Procedures

Every protocol involving Streptonigrone must be executed within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated, high-velocity chemical fume hood.

Step-by-Step Methodology: Safe Handling & Transfer
  • Pre-Operational Validation:

    • Verify the inward airflow of the fume hood/BSC (minimum face velocity of 100 fpm).

    • Self-Validation Step: Before donning, inflate the outer nitrile gloves with ambient air and roll the cuff tightly to visually inspect for microscopic pinhole leaks.

  • Containment Preparation:

    • Line the primary work surface with absorbent, plastic-backed bench paper to capture micro-spills.

    • Pre-position all required glassware, solvents, and the Streptonigrone container inside the hood to minimize arm movement across the air curtain, which can disrupt containment.

  • Material Transfer (The "Wet-Down" Technique):

    • Causality: Solubilizing the compound within its original containment eliminates the risk of airborne particulate generation, directly neutralizing the inhalation hazard.

    • Instead of opening the vial to weigh dry powder, inject your reconstitution solvent (e.g., DMSO) directly into the sealed commercial vial using a syringe and septum.

    • Gently swirl to dissolve, then withdraw the required liquid aliquot.

  • Post-Transfer Decontamination:

    • Wipe down the exterior of all sealed vials and syringes with a solvent-compatible wipe (e.g., 70% Isopropanol) before removing them from the hood.

G A 1. PPE Validation (Double Nitrile) B 2. Containment (Fume Hood) A->B C 3. Closed-System Solubilization B->C D 4. Surface Decontamination C->D E 5. Hazardous Waste Disposal D->E

Caption: Operational workflow for Streptonigrone handling and containment.

Spill Response & Chemical Disposal Plan

Because Streptonigrone generates reactive oxygen species and causes chromosomal damage[1][3], spills must be treated as acute genotoxic emergencies rather than standard chemical spills.

Step-by-Step Methodology: Spill Response
  • Evacuate and Isolate: Immediately halt work, alert nearby personnel, and isolate the area. If the spill occurred outside a fume hood, allow 15 minutes for aerosolized particles to settle before re-entering.

  • Don Emergency PPE: Upgrade to a Powered Air-Purifying Respirator (PAPR) and heavy-duty butyl rubber gloves worn over inner nitrile gloves.

  • Inactivation/Absorption:

    • For liquid spills: Cover the spill with a specialized chemical absorbent pad or diatomaceous earth. Do not use paper towels, which can smear the compound and expand the contamination zone.

    • For powder spills: Gently cover the powder with absorbent pads dampened with a water/ethanol mixture to suppress dust. Never sweep dry powder.

  • Collection: Use disposable plastic scoops to collect the absorbent material. Place all waste into a rigid, puncture-resistant, sealable hazardous waste container.

  • Secondary Cleaning: Wash the spill surface three times with a strong laboratory detergent solution, followed by a solvent wipe (e.g., 70% IPA), to ensure complete removal of residual quinone residues.

Disposal Logistics

Streptonigrone waste cannot be neutralized via standard autoclave or bleach protocols, as metal ions and oxidation can unpredictably alter its toxicity profile[1].

  • Solid Waste: All contaminated PPE, bench paper, and empty vials must be sealed in double hazardous waste bags, explicitly labeled as "Highly Toxic / Genotoxic Waste (Aminoquinone Alkaloids)," and sent for high-temperature commercial incineration.

  • Liquid Waste: Collect solvent waste containing Streptonigrone in dedicated, chemically compatible, clearly labeled high-density polyethylene (HDPE) carboys. Do not mix with general organic waste , as the compound's redox cycling behavior may react dangerously with other chemical waste streams.

References

  • Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy. National Institutes of Health (NIH). 2

  • Total Synthesis of the Antitumor Antibiotic (±)-Streptonigrin: First- and Second-Generation Routes for de Novo Pyridine Formation Using Ring-Closing Metathesis. ResearchGate. 3

  • Generation of Hydrogen Peroxide in Cancer Cells: Advancing Therapeutic Approaches for Cancer Treatment. MDPI. 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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